Lynronne-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C113H183N35O23 |
|---|---|
Molecular Weight |
2399.9 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]butanediamide |
InChI |
InChI=1S/C113H183N35O23/c1-12-63(10)90(108(169)140-81(53-67-56-130-72-35-19-17-33-69(67)72)100(161)133-73(36-20-23-43-114)93(154)131-74(37-21-24-44-115)97(158)143-88(61(6)7)106(167)144-89(62(8)9)107(168)147-91(64(11)151)109(170)145-87(60(4)5)105(166)139-79(51-65-30-14-13-15-31-65)99(160)141-83(57-149)92(119)153)146-98(159)75(38-22-25-45-116)135-103(164)84(58-150)142-101(162)80(52-66-55-129-71-34-18-16-32-68(66)71)137-95(156)77(40-27-47-127-112(122)123)134-102(163)82(54-86(118)152)138-96(157)76(39-26-46-126-111(120)121)132-94(155)78(41-28-48-128-113(124)125)136-104(165)85-42-29-49-148(85)110(171)70(117)50-59(2)3/h13-19,30-35,55-56,59-64,70,73-85,87-91,129-130,149-151H,12,20-29,36-54,57-58,114-117H2,1-11H3,(H2,118,152)(H2,119,153)(H,131,154)(H,132,155)(H,133,161)(H,134,163)(H,135,164)(H,136,165)(H,137,156)(H,138,157)(H,139,166)(H,140,169)(H,141,160)(H,142,162)(H,143,158)(H,144,167)(H,145,170)(H,146,159)(H,147,168)(H4,120,121,126)(H4,122,123,127)(H4,124,125,128)/t63-,64+,70-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,87-,88-,89-,90-,91-/m0/s1 |
InChI Key |
NCVSPQJHDXEKBD-RMHLZLJZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(CC(C)C)N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Lynronne-1 Against Gram-positive Bacteria
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Lynronne-1 is an antimicrobial peptide (AMP) identified from the rumen microbiome.[1][2] This document synthesizes the currently available public data on its mechanism of action.
Executive Summary
This compound is a novel, 19-residue antimicrobial peptide that demonstrates broad-spectrum activity against pathogenic bacteria, including multidrug-resistant (MDR) Gram-positive strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action is rapid and primarily targets the bacterial cell membrane.[2][3] Structural analysis reveals a 13-residue amphipathic α-helix containing six cationic residues, which is crucial for its activity.[1][4] this compound selectively interacts with anionic lipids, such as those prevalent in bacterial membranes, leading to membrane partitioning, permeabilization, and subsequent cell death.[1][3] This membrane-centric mechanism contributes to its rapid bactericidal effects and potentially low rates of resistance development.[2]
Core Mechanism of Action
The antimicrobial activity of this compound against Gram-positive bacteria is a multi-step process initiated by electrostatic attraction and culminating in membrane disruption. The peptide's net positive charge facilitates its initial binding to the negatively charged components of the Gram-positive cell envelope, such as teichoic and lipoteichoic acids.[5][6]
Key Steps:
-
Electrostatic Binding: The cationic residues of this compound are electrostatically attracted to the anionic teichoic acids in the thick peptidoglycan layer of Gram-positive bacteria.[6]
-
Membrane Partitioning and Folding: Upon reaching the cytoplasmic membrane, which is rich in anionic phospholipids like phosphatidylglycerol (PG), this compound partitions into the lipid bilayer.[1][3] This interaction with the anionic environment induces a conformational change, causing the peptide to fold into its amphipathic α-helical structure.[1][7]
-
Membrane Permeabilization: The organized helical structure inserts into the membrane, leading to disruption.[3][7] This process causes membrane permeabilization, leading to the leakage of cytoplasmic contents, dissipation of ion gradients, and ultimately, cell death.[3] Studies confirm that this compound efficiently permeabilizes bacterial membranes.[7]
Quantitative Data
Minimum Inhibitory Concentrations (MICs)
This compound exhibits potent activity against a range of Gram-positive pathogens, including antibiotic-resistant strains.
| Bacterial Strain | Type | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus (MRSA strains) | Gram-positive | 8 - 32 | [2][8] |
| Staphylococcus aureus | Gram-positive | 16 - 256 | [2] |
| Polymicrobial Culture (Mastitis Pathogens) | Mixed | 128 | [9] |
Time-Kill Kinetics
Studies have demonstrated that this compound exerts a rapid bactericidal effect, a characteristic feature of membrane-disrupting peptides. Against MRSA strains, this compound demonstrated faster activity than vancomycin.[2] In studies against P. aeruginosa, complete killing was observed within 10 minutes to 4 hours at 3x MIC.[7]
Key Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Methodology:
-
Preparation of Bacterial Inoculum: A standardized suspension of the target Gram-positive bacterium (e.g., S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: this compound is serially diluted in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
Vesicle Disruption/Membrane Permeabilization Assay
This assay measures the ability of a peptide to disrupt model lipid vesicles, mimicking the bacterial membrane.
Methodology:
-
Vesicle Preparation: Small unilamellar vesicles (SUVs) are prepared using lipids that mimic bacterial membranes (e.g., a mixture of POPG and POPE). The vesicles are loaded with a fluorescent dye, such as carboxyfluorescein, at a self-quenching concentration.
-
Assay Setup: The dye-loaded SUVs are placed in a fluorometer cuvette.
-
Peptide Addition: A baseline fluorescence reading is taken before this compound is added to the suspension.
-
Fluorescence Monitoring: If the peptide disrupts the vesicle membrane, the entrapped dye is released and diluted, resulting in de-quenching and a measurable increase in fluorescence intensity over time.
-
Data Analysis: The percentage of dye leakage is calculated relative to a maximum leakage control (achieved by adding a detergent like Triton X-100).
Conclusion
This compound's mechanism of action against Gram-positive bacteria is characterized by a rapid, targeted disruption of the bacterial cytoplasmic membrane. Its cationic and amphipathic properties enable selective binding to and permeabilization of bacterial membranes, a mechanism that is less prone to the development of resistance compared to antibiotics that target specific enzymes or metabolic pathways. These characteristics position this compound as a promising candidate for further development in the fight against resistant Gram-positive infections.
References
- 1. Molecular Basis of Selectivity and Activity for the Antimicrobial Peptide this compound Informs Rational Design of Peptide with Improved Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Basis of Selectivity and Activity for the Antimicrobial Peptide Lynronne‐1 Informs Rational Design of Peptide with Improved Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.londonmet.ac.uk [repository.londonmet.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Resistance Mechanisms to Antimicrobial Peptides in Gram-Positive Bacteria [frontiersin.org]
- 6. Antimicrobial Peptides Targeting Gram-Positive Bacteria [ouci.dntb.gov.ua]
- 7. Microbiome-derived antimicrobial peptides offer therapeutic solutions for the treatment of Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Anti-biofilm and anti-infection activities of this compound against major bovine mastitis pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Lynronne-1: A Rumen-Derived Antimicrobial Peptide with Therapeutic Potential
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction: The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic agents. The rumen microbiome, a complex and competitive ecosystem, represents a largely untapped reservoir of bioactive compounds. This document provides a comprehensive technical overview of Lynronne-1, a promising antimicrobial peptide (AMP) discovered through functional metagenomic screening of the rumen microbiome. This compound has demonstrated significant activity against a range of multidrug-resistant pathogens, positioning it as a viable candidate for further drug development.
Quantitative Data Summary
The antimicrobial efficacy, cytotoxicity, and in vivo potency of this compound have been evaluated across multiple studies. The following tables summarize the key quantitative findings.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial pathogens.
| Pathogen | Strain(s) | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | Various clinical isolates | 8 - 32 | [1][2][3] |
| Pseudomonas aeruginosa | Various clinical isolates | 4 - 64 | [4] |
| Acinetobacter baumannii | Various clinical isolates | 2 - 128 | [5][6] |
| Escherichia coli | K12 | 64 | [7] |
| Polymicrobial Culture (Mastitis Pathogens) | 7 biofilm-forming strains | 128 | [8] |
Table 2: In Vivo Efficacy of this compound.
| Infection Model | Pathogen | Administration Route | Dosage | Outcome | Reference |
| Murine Wound Infection | MRSA | Topical | 10% (w/v) | Significant reduction in bacterial counts, comparable to 2% mupirocin ointment. | [2][3] |
| Galleria mellonella | P. aeruginosa | Injection | 32 mg/kg | 100% survival rate. | [4] |
Table 3: Cytotoxicity of this compound against Mammalian Cell Lines.
| Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| BEAS-2B | Human Bronchial Epithelial | 138.9 ± 34.18 | [4] |
| IMR90 | Human Fetal Lung Fibroblast | 94.23 ± 21.74 | [4] |
| HepG2 | Human Liver Carcinoma | GI50: 45.9, TGI: 67.1, LC50: 98.1 | [9] |
Mechanism of Action
This compound exerts its antimicrobial effect through a direct physical mechanism involving disruption of the bacterial cell membrane. Structural studies, including solution NMR spectroscopy, have revealed that this compound adopts an amphipathic alpha-helical conformation, particularly in the presence of bacterial membrane lipids.[5][6][9] This structure is crucial for its activity. The peptide's six cationic residues are concentrated on one face of the helix, facilitating electrostatic interactions with the negatively charged components of bacterial membranes, such as phosphatidylglycerol (POPG) and cardiolipin.[5][9][10]
Following this initial binding, the hydrophobic face of the helix inserts into the lipid bilayer, leading to membrane permeabilization and the formation of pores. This disruption of the membrane integrity results in the leakage of cytoplasmic contents and ultimately, cell death.[2][3][9] This rapid, non-specific mode of action is advantageous as it is less likely to induce the development of microbial resistance.[2][7]
Figure 1. Proposed mechanism of action for this compound.
Experimental Protocols
Functional Metagenomic Screening for Antimicrobial Peptide Discovery
The discovery of this compound involved a multi-step process beginning with the extraction of metagenomic DNA from the rumen microbiome, followed by the creation of a metagenomic library and functional screening for antimicrobial activity.
Figure 2. Experimental workflow for the discovery of this compound.
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) of this compound is determined using a broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Culture: A fresh overnight culture of the test bacterium is diluted to a standardized concentration (typically 0.5 McFarland standard).
-
Peptide Dilution: this compound is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Membrane Permeability Assay
The ability of this compound to permeabilize bacterial membranes is often assessed using a fluorescent dye such as propidium iodide (PI), which can only enter cells with compromised membranes.
-
Bacterial Suspension: A mid-logarithmic phase bacterial culture is harvested, washed, and resuspended in a suitable buffer.
-
Dye Addition: Propidium iodide is added to the bacterial suspension.
-
Peptide Treatment: this compound is added to the suspension at various concentrations.
-
Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer. An increase in fluorescence indicates the uptake of PI and therefore, membrane permeabilization.
Cytotoxicity Assay
The cytotoxicity of this compound against mammalian cells is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Mammalian cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Peptide Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of this compound.
-
Incubation: The cells are incubated with the peptide for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The IC50 value (the concentration of peptide that causes 50% inhibition of cell growth) is then calculated.
Conclusion and Future Directions
This compound, a novel antimicrobial peptide discovered from the rumen microbiome, demonstrates potent activity against clinically relevant multidrug-resistant bacteria. Its mechanism of action, involving the rapid disruption of bacterial membranes, is a promising attribute in the fight against antimicrobial resistance. The favorable in vivo efficacy and moderate cytotoxicity profile of this compound warrant further investigation and optimization. Future research should focus on structure-activity relationship studies to enhance its therapeutic index, as well as formulation development to improve its stability and delivery for potential clinical applications. The exploration of the rumen microbiome as a source of novel biologics continues to be a promising frontier in drug discovery.[11][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Microbiome-derived antimicrobial peptides offer therapeutic solutions for the treatment of Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Basis of Selectivity and Activity for the Antimicrobial Peptide this compound Informs Rational Design of Peptide with Improved Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.aber.ac.uk [research.aber.ac.uk]
- 8. Anti-biofilm and anti-infection activities of this compound against major bovine mastitis pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. repository.londonmet.ac.uk [repository.londonmet.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Making sure you're not a bot! [iastatedigitalpress.com]
Lynronne-1: A Comprehensive Technical Guide on its Activity Against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antimicrobial peptide Lynronne-1 and its efficacy against the opportunistic pathogen Pseudomonas aeruginosa. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental evaluation.
Introduction
This compound is an antimicrobial peptide (AMP) identified from the bovine rumen microbiome.[1][2] It is a 19-amino acid cationic peptide that has demonstrated broad-spectrum activity against a range of pathogenic bacteria, including multidrug-resistant strains.[1][2] Notably, this compound has shown significant promise in combating Pseudomonas aeruginosa, a gram-negative bacterium notorious for its intrinsic and acquired resistance to many conventional antibiotics and its ability to form biofilms.[1][3] This guide delves into the core scientific data and methodologies related to this compound's anti-P. aeruginosa activity.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound against various clinical and laboratory strains of P. aeruginosa has been quantified through several standard assays. The data consistently demonstrates its potent bactericidal and anti-biofilm properties.
Minimum Inhibitory and Bactericidal Concentrations
This compound exhibits robust activity against a panel of P. aeruginosa strains, with Minimum Inhibitory Concentrations (MICs) indicating its potent ability to inhibit bacterial growth. The Minimum Bactericidal Concentrations (MBCs) further confirm its killing activity.
Table 1: MIC and MBC of this compound Against P. aeruginosa Strains [1]
| P. aeruginosa Strain | MIC (µg/mL) | MBC (µg/mL) |
| PAO1 | 16 | 32 |
| LES431 | 32 | 64 |
| C3719 | 4 | 8 |
| AES-1R | 64 | 128 |
| LES400 | 32 | 64 |
| Isolate 5 | 16 | 32 |
| Isolate 18 | 32 | 64 |
Time-Kill Kinetics
Time-kill assays reveal the rapid bactericidal nature of this compound against P. aeruginosa. At concentrations of 3x MIC, this compound demonstrated complete eradication of P. aeruginosa strains PAO1 and LES431 within a short timeframe, ranging from 10 minutes to 4 hours.[1]
Anti-Biofilm Activity
This compound has been shown to significantly inhibit the formation of P. aeruginosa biofilms. At a concentration of 3x MIC, it effectively decreased biofilm attachment for both PAO1 and LES431 strains.[1] However, its activity against pre-established (24-hour) biofilms was not significant at the tested concentrations.[1]
In Vivo Efficacy
The therapeutic potential of this compound has been demonstrated in a Galleria mellonella infection model. Treatment with this compound at a dose of 32 mg/kg resulted in a 100% survival rate of larvae infected with P. aeruginosa.[1][4]
Mechanism of Action
The primary mechanism of action of this compound against P. aeruginosa involves the disruption of the bacterial cell membrane.[1][5] Structural modeling and experimental evidence indicate that this compound adopts an amphipathic α-helical conformation, a common feature among membrane-active AMPs.[1][2]
The proposed mechanism involves the following steps:
-
Electrostatic Attraction: The positively charged residues of this compound are attracted to the negatively charged components of the P. aeruginosa outer membrane, such as lipopolysaccharide (LPS).
-
Membrane Insertion and Permeabilization: Upon binding, the peptide inserts into the bacterial membrane, leading to its permeabilization.[1][6] This disruption of membrane integrity results in the leakage of cytoplasmic contents and ultimately, cell death.[1]
-
Metabolic Disruption: Transcriptome and metabolome analyses have suggested that this compound activity leads to increased catalytic activity at the cell membrane and promotes the β-oxidation of fatty acids.[1]
Caption: Proposed mechanism of action of this compound against P. aeruginosa.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's activity against P. aeruginosa.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is based on the broth microdilution method.
-
Bacterial Culture Preparation: Inoculate a single colony of P. aeruginosa into Mueller-Hinton Broth (MHB) and incubate at 37°C with agitation until the culture reaches the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL in fresh MHB.
-
Peptide Preparation: Prepare a stock solution of this compound in sterile deionized water. Perform serial two-fold dilutions of this compound in MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: Add an equal volume of the adjusted bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria without peptide) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
MBC Determination: Aliquot 10 µL from each well showing no visible growth onto Mueller-Hinton Agar (MHA) plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Time-Kill Kinetics Assay
-
Culture Preparation: Prepare a mid-logarithmic phase culture of P. aeruginosa in MHB, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Peptide Addition: Add this compound at a concentration of 3x MIC to the bacterial suspension. An untreated culture serves as a growth control.
-
Sampling and Plating: At specified time points (e.g., 0, 10, 30, 60, 120, and 240 minutes), withdraw aliquots from the suspensions. Perform serial dilutions in sterile saline and plate onto MHA plates.
-
Incubation and Enumeration: Incubate the plates at 37°C for 24 hours and then count the number of viable colonies (CFU/mL).
Biofilm Inhibition Assay
-
Culture and Peptide Preparation: Prepare a bacterial suspension of P. aeruginosa (approximately 1 x 10^6 CFU/mL in Tryptic Soy Broth (TSB) supplemented with 0.25% glucose). Prepare serial dilutions of this compound in the same medium.
-
Incubation: In a 96-well flat-bottomed plate, add the bacterial suspension and the different concentrations of this compound. Include a positive control (bacteria without peptide) and a negative control (broth only). Incubate the plate at 37°C for 24 hours without agitation.
-
Biofilm Staining: After incubation, discard the planktonic cells and wash the wells gently with phosphate-buffered saline (PBS). Fix the adherent biofilms with methanol for 15 minutes. Stain the biofilms with 0.1% crystal violet for 15 minutes.
-
Quantification: Wash the wells to remove excess stain and allow them to air dry. Solubilize the bound dye with 33% acetic acid. Measure the absorbance at 570 nm using a microplate reader.
Membrane Permeability Assay
This assay utilizes a fluorescent dye that enters the cell upon membrane damage.
-
Bacterial Preparation: Harvest mid-logarithmic phase P. aeruginosa cells by centrifugation, wash with PBS, and resuspend in PBS to an optical density of 0.5 at 600 nm.
-
Dye and Peptide Addition: Add a membrane-impermeant fluorescent dye (e.g., SYTOX Green) to the bacterial suspension and incubate in the dark for 15 minutes. Add this compound at a concentration of 4x MIC.
-
Fluorescence Measurement: Monitor the increase in fluorescence intensity over time using a fluorometer with appropriate excitation and emission wavelengths. An increase in fluorescence indicates membrane permeabilization.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical assessment of this compound's activity against P. aeruginosa.
References
- 1. Microbiome-derived antimicrobial peptides offer therapeutic solutions for the treatment of Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Basis of Selectivity and Activity for the Antimicrobial Peptide Lynronne‐1 Informs Rational Design of Peptide with Improved Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Anti-Pseudomonas aeruginosa activity of natural antimicrobial peptides when used alone or in combination with antibiotics [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. repository.londonmet.ac.uk [repository.londonmet.ac.uk]
Initial Characterization of the Lynronne-1 Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lynronne-1 is a novel antimicrobial peptide (AMP) identified from the bovine rumen microbiome, demonstrating significant potential as a therapeutic agent against a range of pathogenic bacteria, including multidrug-resistant strains. This document provides a comprehensive technical overview of the initial characterization of this compound, detailing its antimicrobial activity, mechanism of action, structural features, and stability. The information presented is intended to serve as a foundational resource for researchers and professionals involved in the development of new anti-infective therapies.
Antimicrobial Activity
This compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. Its efficacy has been demonstrated against several clinically relevant pathogens.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains.
| Bacterial Species | Strain(s) | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) | 8 - 32 | [1][2] |
| Pseudomonas aeruginosa | Various clinical strains | 4 - 64 | [3] |
| Acinetobacter baumannii | Various clinical strains | 2 - 128 | [4][5] |
Mechanism of Action
The primary mechanism of action of this compound is the disruption of bacterial cell membranes. This leads to membrane permeabilization and subsequent cell death.
Membrane Permeabilization
This compound rapidly permeabilizes the membranes of susceptible bacteria. Studies have shown that it can cause significant membrane leakage within minutes of exposure.[1][6] This rapid action is a key characteristic of many AMPs and is thought to reduce the likelihood of resistance development.[7]
Interaction with Bacterial Lipids
The selectivity of this compound for bacterial over mammalian cells is attributed to its preferential interaction with anionic lipids, which are abundant in bacterial membranes.[8] Biophysical studies have demonstrated that this compound interacts strongly with lipids such as phosphatidylglycerol (POPG) and cardiolipin.[9]
The proposed mechanism of action, from initial binding to membrane lysis, is depicted in the following diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Microbiome-derived antimicrobial peptides offer therapeutic solutions for the treatment of Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Basis of Selectivity and Activity for the Antimicrobial Peptide Lynronne‐1 Informs Rational Design of Peptide with Improved Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. repository.londonmet.ac.uk [repository.londonmet.ac.uk]
- 8. Molecular Basis of Selectivity and Activity for the Antimicrobial Peptide this compound Informs Rational Design of Peptide with Improved Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Biophysical Properties of Lynronne-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lynronne-1 is a novel antimicrobial peptide (AMP) identified from the rumen microbiome, demonstrating significant potential as a therapeutic agent against a range of pathogenic bacteria, including multidrug-resistant strains. This technical guide provides a comprehensive overview of the biophysical properties of this compound, detailing its mechanism of action, antimicrobial efficacy, and safety profile. The information presented herein is intended to support further research and development of this compound as a next-generation antimicrobial agent.
Physicochemical and Structural Properties
This compound is a cationic peptide characterized by an amphipathic alpha-helical structure, a common feature among membrane-active AMPs. This structure is crucial for its interaction with and disruption of bacterial cell membranes. Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the three-dimensional structure of this compound, revealing a 13-residue amphipathic helix that encompasses all six of its cationic residues[1][2]. This spatial arrangement of hydrophobic and charged residues facilitates its selective interaction with the anionic lipids prevalent in bacterial membranes[1][2].
Antimicrobial Activity
This compound exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains
| Bacterial Strain | Type | MIC (µg/mL) | Reference |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | 8-32 | [3] |
| Acinetobacter baumannii | Gram-negative | 16-32 | [4] |
| Pseudomonas aeruginosa | Gram-negative | 4-64 | [5] |
Cytotoxicity and Hemolytic Activity
A critical aspect of drug development is the assessment of a compound's toxicity towards host cells. This compound has been evaluated for its cytotoxic effects on mammalian cells and its ability to lyse red blood cells (hemolytic activity).
Table 2: Cytotoxicity and Hemolytic Activity of this compound
| Cell Line / Assay | Parameter | Value (µg/mL) | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Low cytotoxicity reported | Not specified | [5] |
| Human Hepatocellular Carcinoma Cells (HepG2) | GI₅₀ | 45.9 | [6] |
| Human Hepatocellular Carcinoma Cells (HepG2) | TGI | 67.1 | [6] |
| Human Hepatocellular Carcinoma Cells (HepG2) | LC₅₀ | 98.1 | [6] |
| Human Erythrocytes | Hemolytic Activity | Low | [7] |
Mechanism of Action: Membrane Disruption
The primary mechanism of action of this compound is the disruption of bacterial cell membrane integrity. This process is initiated by the electrostatic attraction between the cationic peptide and the anionic components of the bacterial membrane, such as phosphatidylglycerol (PG) and cardiolipin[4][6][8]. Upon binding, this compound inserts into the lipid bilayer, leading to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death[4][5].
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the biophysical properties of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Procedure:
-
A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of this compound against mammalian cell lines is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Procedure:
-
Mammalian cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24-72 hours).
-
Following incubation, the medium is replaced with a fresh medium containing MTT.
-
The plate is incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated relative to untreated control cells.
Time-Kill Kinetics Assay
This assay is performed to determine the rate at which this compound kills a bacterial population.
Procedure:
-
A standardized bacterial suspension is treated with this compound at a specific concentration (e.g., 2x or 4x MIC).
-
Aliquots are taken at various time points (e.g., 0, 30, 60, 120, 240 minutes).
-
The aliquots are serially diluted and plated on agar plates.
-
The plates are incubated at 37°C for 18-24 hours, and the number of colony-forming units (CFU) is counted.
-
The results are plotted as log₁₀ CFU/mL versus time to visualize the killing kinetics. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL.
Vesicle Leakage Assay
This assay assesses the ability of this compound to permeabilize lipid vesicles, mimicking its effect on bacterial membranes.
Procedure:
-
Large unilamellar vesicles (LUVs) are prepared with a composition mimicking either bacterial (e.g., POPC/POPG) or mammalian (e.g., POPC) membranes. A fluorescent dye (e.g., calcein or carboxyfluorescein) is encapsulated within the vesicles at a self-quenching concentration.
-
The dye-loaded vesicles are purified to remove any unencapsulated dye.
-
The vesicles are exposed to various concentrations of this compound.
-
The fluorescence intensity is monitored over time. An increase in fluorescence indicates that the peptide has disrupted the vesicle membrane, causing the dye to leak out and become de-quenched.
Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to determine the three-dimensional structure of this compound in a membrane-mimicking environment.
Procedure:
-
A sample of isotopically labeled (e.g., ¹⁵N, ¹³C) this compound is prepared in a suitable buffer containing detergent micelles (e.g., DPC) or lipid bicelles to mimic a membrane environment.
-
A series of multidimensional NMR experiments (e.g., TOCSY, NOESY, HSQC) are performed to obtain through-bond and through-space correlations between atomic nuclei.
-
The resulting NMR data is used to assign the chemical shifts of the peptide's atoms.
-
Distance restraints derived from NOESY spectra are used in computational software to calculate and refine the three-dimensional structure of the peptide.
Conclusion
This compound is a promising antimicrobial peptide with potent activity against a range of clinically relevant bacteria. Its mechanism of action, involving the targeted disruption of bacterial membranes, makes it a compelling candidate for further development. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to advance the study and potential clinical application of this compound.
References
- 1. Molecular Basis of Selectivity and Activity for the Antimicrobial Peptide Lynronne‐1 Informs Rational Design of Peptide with Improved Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Basis of Selectivity and Activity for the Antimicrobial Peptide this compound Informs Rational Design of Peptide with Improved Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 4. A Rapid In Vivo Toxicity Assessment Method for Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Damage of the Bacterial Cell Envelope by Antimicrobial Peptides Gramicidin S and PGLa as Revealed by Transmission and Scanning Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Lynronne-1: A Technical Guide to its Interaction with Bacterial Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lynronne-1 is a novel antimicrobial peptide (AMP) identified through metagenomic screening of the bovine rumen microbiome.[1] It has demonstrated broad-spectrum activity against a range of pathogenic bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii.[1] This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its interaction with and disruption of bacterial membranes. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the peptide's activity.
Mechanism of Action: Membrane Disruption
This compound is a cationic, α-helical amphipathic peptide.[1][2] Its primary antimicrobial activity stems from its ability to selectively target and disrupt the integrity of bacterial cell membranes, leading to cytoplasmic leakage and cell death.[3][4] This process is initiated by the electrostatic attraction between the positively charged residues of this compound and the negatively charged components of bacterial membranes, such as phosphatidylglycerol (PG) and cardiolipin.[2][5]
The proposed mechanism involves a "carpet-like" interaction, where the peptide initially binds to the membrane surface.[1] Following this initial binding, this compound inserts into the lipid bilayer, leading to the formation of transmembrane pores.[1][6] This pore formation disrupts the membrane potential and allows for the leakage of essential ions and molecules, ultimately resulting in bacterial cell lysis.[6] Transmission electron microscopy has shown morphological changes and cytoplasmic leakage in bacteria treated with this compound.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the antimicrobial efficacy and membrane interaction of this compound.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | MRSA | 8-32 | [1] |
| Acinetobacter baumannii | - | 4 | [1] |
| Pseudomonas aeruginosa | Clinical Isolates | 4-512 | [5] |
Table 2: Cytotoxicity of this compound against mammalian cells.
| Cell Line | GI50 (µg/mL) | TGI (µg/mL) | LC50 (µg/mL) | Reference |
| Not Specified | 45.9 | 67.1 | 98.1 | [7] |
Table 3: Interaction of this compound with pure lipids, measured by the critical pressure of insertion (mN/m).[5]
| Lipid | Critical Pressure of Insertion (mN/m) |
| Cardiolipin | High Affinity |
| Phosphatidylglycerol (PG) | High Affinity |
| Phosphatidylcholine (PC) | Lower Affinity |
| Phosphatidylethanolamine (PE) | Lower Affinity |
Experimental Protocols
Membrane Permeabilization Assay (Propidium Iodide Uptake)
This assay assesses the ability of this compound to permeabilize bacterial membranes, allowing the entry of the fluorescent dye propidium iodide (PI), which only enters cells with compromised membranes.
Protocol:
-
Bacterial cells (e.g., MRSA USA300) are grown to the mid-logarithmic phase.
-
The cells are washed and resuspended in a suitable buffer.
-
This compound is added to the bacterial suspension at various concentrations (e.g., 1x, 2x, 3x MIC).
-
Propidium iodide is added to the suspension.
-
The fluorescence intensity is measured over time using a fluorometer. An increase in fluorescence indicates membrane permeabilization.
Lipid Monolayer Insertion Assay
This technique evaluates the interaction and insertion of this compound into lipid monolayers, mimicking the outer leaflet of bacterial membranes.
Protocol:
-
A lipid monolayer is formed at an air-water interface in a Langmuir trough using lipids extracted from the target bacteria (e.g., P. aeruginosa) or pure lipids.
-
The initial surface pressure of the monolayer is set to a specific value (e.g., 30 ± 0.5 mN/m).[7]
-
This compound is injected into the subphase beneath the lipid monolayer.
-
The change in surface pressure is recorded over time. An increase in surface pressure indicates the insertion of the peptide into the lipid monolayer.
Visualizations
Caption: Proposed mechanism of action for this compound against bacterial membranes.
Caption: Simplified workflow for key experimental protocols.
References
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Microbiome-derived antimicrobial peptides offer therapeutic solutions for the treatment of Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Pseudomonas aeruginosa activity of natural antimicrobial peptides when used alone or in combination with antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: In Vitro Testing of Lynronne-1 Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lynronne-1 is a promising antimicrobial peptide (AMP) that has demonstrated significant activity against a range of pathogenic bacteria, including multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[1][2][3][4] Discovered in the rumen microbiome, this compound is characterized by its alpha-helical secondary structure.[1][5] Its primary mechanism of action is believed to be the disruption of bacterial cell membranes.[4][6] These attributes make this compound a compelling candidate for further investigation and development as a novel antimicrobial agent.
These application notes provide a comprehensive set of protocols for the in vitro evaluation of this compound's antimicrobial properties. The described assays are fundamental for characterizing its potency, spectrum of activity, and safety profile. The protocols include determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), time-kill kinetics, anti-biofilm activity, and cytotoxicity.
Data Presentation
The following tables provide a template for the clear and structured presentation of quantitative data obtained from the described experimental protocols.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
| Test Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus ATCC 29213 | |||
| MRSA USA300 | |||
| Pseudomonas aeruginosa PAO1 | |||
| Escherichia coli ATCC 25922 | |||
| Acinetobacter baumannii ATCC 19606 |
Table 2: Time-Kill Kinetics of this compound against S. aureus and P. aeruginosa
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (this compound at 1x MIC) | Log10 CFU/mL (this compound at 2x MIC) | Log10 CFU/mL (this compound at 4x MIC) |
| 0 | ||||
| 1 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 |
Table 3: Anti-biofilm Activity of this compound
| Test Microorganism | Biofilm Inhibitory Concentration (BIC50) (µg/mL) | Biofilm Eradication Concentration (BEC50) (µg/mL) |
| Staphylococcus aureus ATCC 33591 | ||
| Pseudomonas aeruginosa PAO1 |
Table 4: Cytotoxicity of this compound against Mammalian Cells
| Cell Line | IC50 (µg/mL) |
| Human embryonic kidney cells (HEK-293) | |
| Human lung fibroblasts (MRC-5) |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[7][8][9][10][11][12]
Materials:
-
This compound peptide
-
Test microorganisms (e.g., S. aureus, P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of desired concentrations.
-
Prepare a bacterial inoculum by suspending overnight cultures in fresh CAMHB and adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^8 CFU/mL).
-
Dilute the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL in each well.[7]
-
Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.[7]
-
Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible turbidity. The MIC can also be determined by measuring the optical density at 600 nm.
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed after the MIC determination to find the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.[13][14][15]
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline or phosphate-buffered saline (PBS)
Protocol:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquots onto MHA plates.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in no colony formation, which corresponds to a ≥99.9% reduction in the initial inoculum.[14]
Time-Kill Kinetics Assay
This assay provides information on the rate at which this compound kills a bacterial population over time.[16][17][18][19][20][21]
Materials:
-
This compound peptide
-
Test microorganism
-
CAMHB
-
Sterile culture tubes
-
Shaking incubator (37°C)
-
MHA plates
-
Sterile saline or PBS for serial dilutions
Protocol:
-
Prepare a bacterial culture in the mid-logarithmic growth phase (approximately 1-5 x 10^6 CFU/mL) in CAMHB.
-
Add this compound at various concentrations (e.g., 1x, 2x, and 4x MIC) to separate culture tubes. Include a growth control without the peptide.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[17][21]
-
Perform serial ten-fold dilutions in sterile saline or PBS.
-
Plate the dilutions onto MHA plates and incubate at 37°C for 18-24 hours.
-
Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count at each time point.
-
Plot the log10 CFU/mL against time to generate the time-kill curves. A ≥3-log10 reduction in CFU/mL is considered bactericidal activity.[17][18]
Anti-biofilm Activity Assay
This protocol assesses the ability of this compound to both inhibit biofilm formation and eradicate established biofilms.[22][23][24][25]
Materials:
-
This compound peptide
-
Biofilm-forming microorganism (e.g., S. aureus, P. aeruginosa)
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal violet solution (0.1%)
-
Ethanol (95%) or acetic acid (30%)
-
Plate reader
Protocol for Biofilm Inhibition:
-
Perform serial dilutions of this compound in TSB with glucose in a 96-well plate.
-
Add a standardized bacterial suspension (approximately 1 x 10^6 CFU/mL) to each well.
-
Include positive (bacteria without peptide) and negative (broth only) controls.
-
Incubate the plate at 37°C for 24 hours without shaking.
-
Gently wash the wells with PBS to remove planktonic cells.
-
Stain the adherent biofilms with crystal violet for 15 minutes.
-
Wash away the excess stain and allow the plate to dry.
-
Solubilize the bound crystal violet with ethanol or acetic acid.
-
Measure the absorbance at 570 nm using a plate reader. The Biofilm Inhibitory Concentration (BIC50) is the concentration that reduces biofilm formation by 50% compared to the control.
Protocol for Biofilm Eradication:
-
First, grow biofilms in a 96-well plate by incubating a bacterial suspension in TSB with glucose for 24 hours at 37°C.
-
After incubation, remove the planktonic cells by washing with PBS.
-
Add fresh TSB containing serial dilutions of this compound to the wells with established biofilms.
-
Incubate for another 24 hours at 37°C.
-
Quantify the remaining biofilm using the crystal violet staining method described above. The Biofilm Eradication Concentration (BEC50) is the concentration that eradicates 50% of the pre-formed biofilm.
Cytotoxicity Assay
This assay evaluates the toxicity of this compound against mammalian cells to assess its potential for therapeutic use.[26][27][28][29][30]
Materials:
-
This compound peptide
-
Mammalian cell lines (e.g., HEK-293, MRC-5)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
Plate reader
Protocol:
-
Seed mammalian cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a cell culture medium.
-
Remove the old medium from the cells and add the this compound dilutions.
-
Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells with medium only).
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 atmosphere.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the negative control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[29]
Visualizations
Caption: Workflow for MIC and MBC Determination.
Caption: Time-Kill Kinetics Assay Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular Basis of Selectivity and Activity for the Antimicrobial Peptide this compound Informs Rational Design of Peptide with Improved Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microbiome-derived antimicrobial peptides offer therapeutic solutions for the treatment of Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 9. apec.org [apec.org]
- 10. protocols.io [protocols.io]
- 11. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 12. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 13. microchemlab.com [microchemlab.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 18. emerypharma.com [emerypharma.com]
- 19. actascientific.com [actascientific.com]
- 20. nelsonlabs.com [nelsonlabs.com]
- 21. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]
- 23. mdpi.com [mdpi.com]
- 24. Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 29. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) of Lynronne-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lynronne-1 is a promising antimicrobial peptide (AMP) identified from the rumen microbiome, demonstrating broad-spectrum activity against a range of pathogenic bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii.[1][2][3] As a member of the AMP class of natural products, this compound holds significant potential for clinical applications due to its small size, amenability to customization, and broad-spectrum activity.[2][4] Its proposed mechanism of action involves the disruption of bacterial cell membranes.[4][5]
This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against susceptible bacterial strains using the broth microdilution method. The MIC is a critical parameter in antimicrobial drug discovery, defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6][7][8] This protocol is intended to be a guideline and may require optimization depending on the specific bacterial species and laboratory conditions.
Principle of the MIC Assay
The broth microdilution method is a widely used and accurate technique for determining the MIC of an antimicrobial agent.[9] The assay involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the wells are visually inspected for bacterial growth, which is indicated by turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.[9][10]
Experimental Workflow
Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay of this compound.
Detailed Experimental Protocol
Materials and Reagents
-
This compound (lyophilized powder)
-
Sterile, high-purity water or appropriate solvent for this compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium
-
Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853)
-
Sterile 96-well, round-bottom microtiter plates
-
Sterile petri dishes
-
Sterile test tubes
-
Multipipettor
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Preparation of this compound Stock Solution
-
Accurately weigh the lyophilized this compound powder.
-
Reconstitute the peptide in a sterile solvent (e.g., sterile water) to create a high-concentration stock solution (e.g., 1 mg/mL). Ensure complete dissolution.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter if necessary.
-
Prepare aliquots and store them at -20°C or as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or growth medium to match the turbidity of a 0.5 McFarland standard. This can be done visually or with a nephelometer and corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]
Broth Microdilution Assay
-
Dispense 100 µL of sterile growth medium into all wells of a 96-well microtiter plate.
-
Add 100 µL of the prepared 2x working solution of this compound to the first column of wells. This will be the highest concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 should serve as the positive control (no this compound, with bacterial inoculum), and column 12 as the negative control (no this compound, no inoculum).
-
Inoculate each well (from column 1 to 11) with 5 µL of the standardized bacterial suspension.[12]
-
The final volume in each well will be approximately 105 µL.
Incubation
-
Cover the microtiter plate with a lid or sealing film to prevent evaporation.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air. Incubation conditions may need to be adjusted for fastidious organisms.
Reading and Interpreting the Results
-
Following incubation, visually inspect the wells for turbidity. A button of cells at the bottom of a well also indicates growth.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[7][11]
-
The positive control well (column 11) should show distinct turbidity, and the negative control well (column 12) should remain clear.
Data Presentation
Summarize the quantitative MIC data in a structured table for clear comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | Replicate 1 | Replicate 2 | Replicate 3 | Mean MIC (µg/mL) |
| Staphylococcus aureus | 29213 | |||||
| Methicillin-resistant Staphylococcus aureus (MRSA) | BAA-1717 | |||||
| Pseudomonas aeruginosa | 27853 | |||||
| Acinetobacter baumannii | 19606 |
Signaling Pathway and Logical Relationships
The primary mechanism of action for this compound is understood to be the disruption of the bacterial cell membrane. This interaction is driven by the amphipathic nature of the peptide, which allows it to selectively bind to and insert into the lipid bilayer of bacterial membranes, leading to pore formation and subsequent cell death.
Caption: Proposed mechanism of action of this compound leading to bacterial cell death.
Conclusion
This application note provides a comprehensive protocol for determining the MIC of the antimicrobial peptide this compound using the broth microdilution method. Adherence to standardized procedures is crucial for obtaining accurate and reproducible results, which are essential for the preclinical evaluation of this promising therapeutic candidate. The provided templates for data presentation and the workflow diagram aim to facilitate clear and consistent reporting of experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular Basis of Selectivity and Activity for the Antimicrobial Peptide this compound Informs Rational Design of Peptide with Improved Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Microbiome-derived antimicrobial peptides offer therapeutic solutions for the treatment of Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idexx.dk [idexx.dk]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. dickwhitereferrals.com [dickwhitereferrals.com]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Application Notes and Protocols: Assessing the Efficacy of [Investigational Drug] in Bovine Mastitis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bovine mastitis, an inflammation of the mammary gland, remains one of the most significant economic and animal welfare concerns in the global dairy industry.[1][2] The disease is primarily caused by bacterial intramammary infections (IMI), with key pathogens including Staphylococcus aureus, Streptococcus uberis, Streptococcus agalactiae, and coliforms like Escherichia coli.[2][3][4] The development of novel therapeutics is crucial due to the limitations of current antibiotic treatments, including variable efficacy and the growing threat of antimicrobial resistance.[2][5]
These application notes provide a comprehensive framework for assessing the efficacy of a novel intramammary agent, hereafter referred to as [Investigational Drug] , for the treatment and control of bovine mastitis. The protocols outlined are based on established international guidelines and scientific best practices for both pre-clinical and clinical evaluation.[6][7][8][9]
Pre-Clinical Evaluation: In Vitro Susceptibility
The initial assessment involves determining the in vitro activity of [Investigational Drug] against a panel of relevant mastitis pathogens.
Protocol: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
This protocol determines the lowest concentration of [Investigational Drug] that inhibits visible growth (MIC) and the lowest concentration that results in a 99.9% reduction in bacterial viability (MBC).
Methodology:
-
Pathogen Panel: Select a diverse panel of recent field isolates of major mastitis pathogens (S. aureus, Str. uberis, Str. dysgalactiae, E. coli, Klebsiella spp.).[4] Include reference strains (e.g., ATCC) for quality control.
-
Inoculum Preparation: Culture isolates on appropriate agar (e.g., Trypticase Soy Agar with 5% sheep blood) and prepare a standardized inoculum suspension in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Broth Microdilution: Perform serial two-fold dilutions of [Investigational Drug] in a 96-well microtiter plate containing MHB. The final concentration range should be sufficient to determine the MIC for all tested isolates.[4]
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well. Include positive (no drug) and negative (no bacteria) growth controls. Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of [Investigational Drug] in which no visible bacterial growth (turbidity) is observed.[4]
-
MBC Determination: Following MIC determination, subculture a fixed volume (e.g., 10 µL) from each well showing no growth onto drug-free agar plates. Incubate for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU count compared to the initial inoculum.[10]
Data Presentation: In Vitro Susceptibility of [Investigational Drug]
Table 1: Summary of MIC and MBC values for [Investigational Drug] against bovine mastitis pathogens.
| Pathogen | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | MBC₅₀ (µg/mL) | MBC₉₀ (µg/mL) |
|---|---|---|---|---|---|---|
| Staphylococcus aureus | 85 | Data | Data | Data | Data | Data |
| Streptococcus uberis | 50 | Data | Data | Data | Data | Data |
| Streptococcus dysgalactiae | 54 | Data | Data | Data | Data | Data |
| Escherichia coli | 54 | Data | Data | Data | Data | Data |
| Klebsiella spp. | 52 | Data | Data | Data | Data | Data |
| Non-aureus staphylococci | 88 | Data | Data | Data | Data | Data |
(MIC₅₀/MBC₅₀: Concentration inhibiting/killing 50% of isolates. MIC₉₀/MBC₉₀: Concentration inhibiting/killing 90% of isolates.)
Clinical Evaluation: In Vivo Efficacy Models
In vivo studies are essential to confirm the efficacy of [Investigational Drug] under physiological conditions. Studies should be designed according to established guidelines to ensure animal welfare and data integrity.[6][9] Both experimental infection models and clinical field trials on naturally occurring mastitis are valuable.
Experimental Workflow Diagram
Caption: General workflow for assessing a new intramammary drug.
Protocol: Efficacy in a Lactating Cow Model of Clinical Mastitis
This protocol evaluates the therapeutic efficacy of [Investigational Drug] in treating clinical mastitis in lactating dairy cows.
Methodology:
-
Animal Selection: Select healthy lactating dairy cows free from intramammary infection. Animals with a history of chronic or recurrent mastitis should be excluded.
-
Inclusion Criteria: Cows must present with mild to moderate clinical mastitis in a single quarter, characterized by abnormal milk (e.g., clots, watery appearance) and possibly mild udder inflammation (swelling, redness), without systemic signs of illness.[7][11]
-
Pre-Treatment Sampling: Aseptically collect duplicate milk samples from the affected quarter prior to treatment for bacteriological culture and Somatic Cell Count (SCC) analysis.[7][12]
-
Randomization and Blinding: Randomly allocate eligible cows to either the [Investigational Drug] treatment group or a control group (positive control with a registered, effective antibiotic, or a negative control where justified).[7] Blinding of personnel administering treatment and assessing outcomes is crucial.
-
Treatment Administration: Administer the assigned intramammary infusion product according to the pre-determined dose and frequency.[13] Proper teat disinfection technique is critical to prevent introducing new pathogens.[14]
-
Post-Treatment Monitoring and Sampling:
-
Clinical Assessment: Record clinical signs (milk appearance, udder inflammation) daily during and for several days after the treatment period.
-
Milk Sampling: Collect milk samples from the treated quarter at approximately 14 and 21 days post-treatment for bacteriological analysis and SCC.
-
-
Primary Endpoints:
Protocol: Efficacy in a Dry Cow Model for Subclinical Mastitis
This protocol evaluates the efficacy of [Investigational Drug] administered at drying off to eliminate existing subclinical infections.
Methodology:
-
Animal Selection: Identify cows approaching the end of lactation with subclinical mastitis in one or more quarters.
-
Inclusion Criteria: A quarter is considered subclinically infected if a known mastitis pathogen is isolated from pre-treatment milk samples and the SCC is elevated (e.g., >200,000 cells/mL).[7][15]
-
Pre-Treatment Sampling: Aseptically collect quarter milk samples twice before drying off (e.g., 5-7 days apart) to confirm the presence of a persistent IMI.
-
Randomization and Treatment: At the last milking, randomly assign cows to receive an intramammary infusion of either [Investigational Drug] or a positive control product in all four quarters.
-
Post-Calving Sampling: Collect quarter milk samples within the first week after calving (e.g., at day 3 and day 7 post-calving) for bacteriological culture and SCC analysis.
-
Primary Endpoint:
-
Bacteriological Cure: The absence of the pre-treatment pathogen in all post-calving milk samples from the previously infected quarter.
-
Data Presentation: In Vivo Efficacy
Table 2: Bacteriological and Clinical Cure Rates for Clinical Mastitis.
| Treatment Group | No. of Quarters | Pathogen | Bacteriological Cure Rate (%) | Clinical Cure Rate (%) |
|---|---|---|---|---|
| [Investigational Drug] | Data | S. aureus | Data | Data |
| Data | Str. uberis | Data | Data | |
| Data | Overall | Data | Data | |
| Positive Control | Data | S. aureus | Data | Data |
| Data | Str. uberis | Data | Data |
| | Data | Overall | Data | Data |
Table 3: Somatic Cell Count (SCC) Response in Treated Quarters.
| Treatment Group | Pre-Treatment Geometric Mean SCC (cells/mL) | Day 21 Post-Treatment Geometric Mean SCC (cells/mL) | % Reduction |
|---|---|---|---|
| [Investigational Drug] | Data | Data | Data |
| Positive Control | Data | Data | Data |
Mechanism of Action & Signaling Pathways
Understanding the mechanism of action is critical for drug development. While the specific pathway for [Investigational Drug] is under investigation, a common target for antimicrobial agents is the bacterial cell wall synthesis pathway.
Hypothetical Signaling Pathway Diagram
Caption: Hypothetical inhibition of peptidoglycan cross-linking.
Clinical Trial Design Logic
A robust clinical trial is essential for regulatory approval. A non-inferiority trial design is often employed to compare a new drug against an established standard of care.[11]
Clinical Trial Flow Diagram
Caption: Logical flow of a randomized controlled clinical trial.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Alternatives to Antimicrobial Treatment in Bovine Mastitis Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. mdpi.com [mdpi.com]
- 5. Enhancing Drug Efficacy against Mastitis Pathogens—An In Vitro Pilot Study in Staphylococcus aureus and Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Conduct of efficacy studies for intramammary products for use in cattle - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. mdpi.com [mdpi.com]
- 11. Non-inferiority Trial Investigating the Efficacy of Non-steroidal Anti-inflammatory Drugs and Antimicrobial Treatment of Mild to Moderate Clinical Mastitis in Dairy Cows With Long-lasting Udder Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. science.unimelb.edu.au [science.unimelb.edu.au]
- 13. animalscience.psu.edu [animalscience.psu.edu]
- 14. Reviewing mastitis treatment protocols - Farmacy [farmacy.co.uk]
- 15. ab :: Animal Bioscience [animbiosci.org]
Application Note and Protocols for Testing Lynronne-1 Against MRSA Biofilms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat, largely due to its capacity to form robust biofilms on both biotic and abiotic surfaces. These biofilms are complex, structured communities of bacteria encased in a self-produced extracellular polymeric substance (EPS) matrix, which confers increased resistance to conventional antibiotics and the host immune system.[1][2][3][4] Lynronne-1 is a novel antimicrobial peptide (AMP) derived from the rumen microbiome with demonstrated activity against Gram-positive bacteria, including multidrug-resistant strains of MRSA.[5][6][7] Preliminary studies suggest that this compound acts by disrupting the bacterial cell membrane.[6][8] This document provides detailed protocols for the comprehensive evaluation of this compound's efficacy against MRSA biofilms, encompassing biofilm inhibition and eradication assays, and visualization techniques.
Key Experimental Protocols
This section outlines the detailed methodologies for quantifying the anti-biofilm activity of this compound against MRSA.
Minimum Biofilm Inhibitory Concentration (MBIC) Assay
The MBIC assay determines the lowest concentration of this compound required to inhibit the initial formation of a biofilm.[2][3]
Materials:
-
This compound peptide
-
MRSA strain (e.g., ATCC 43300)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Prepare a bacterial inoculum by culturing MRSA in TSB overnight at 37°C. Dilute the culture to a final concentration of approximately 1 x 10^6 CFU/mL in TSB with 1% glucose.
-
Prepare serial two-fold dilutions of this compound in TSB with 1% glucose in the 96-well plate.
-
Add 100 µL of the bacterial inoculum to each well containing 100 µL of the this compound dilutions. Include positive control wells (bacteria without this compound) and negative control wells (broth only).
-
Incubate the plate at 37°C for 24 hours without shaking.
-
After incubation, gently wash the wells twice with PBS to remove planktonic bacteria.
-
Fix the biofilms by air-drying the plate.
-
Stain the biofilms by adding 200 µL of 0.1% crystal violet to each well and incubating for 15 minutes at room temperature.[9][10][11]
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 595 nm using a microplate reader.[9]
-
The MBIC50 is defined as the lowest concentration of this compound that shows a 50% reduction in biofilm formation compared to the positive control.
Minimum Biofilm Eradication Concentration (MBEC) Assay
The MBEC assay is used to determine the lowest concentration of this compound required to eradicate a pre-formed, mature biofilm.[2][12][13][14][15]
Materials:
-
Same as for MBIC assay
-
Calgary Biofilm Device (optional, for more standardized biofilm formation)[2]
Procedure:
-
Grow a mature MRSA biofilm in a 96-well plate as described in the MBIC protocol (steps 1-4, without the addition of this compound).
-
After 24 hours of incubation, remove the planktonic bacteria by gently washing the wells twice with PBS.
-
Prepare fresh serial dilutions of this compound in TSB with 1% glucose and add 200 µL to the wells containing the pre-formed biofilms.
-
Incubate the plate for a further 24 hours at 37°C.
-
Following incubation, quantify the remaining viable biofilm using either the crystal violet staining method described above (steps 5-10 of the MBIC protocol) or by determining the colony-forming units (CFU) after sonication to dislodge the biofilm.
-
The MBEC50 is defined as the lowest concentration of this compound that results in a 50% reduction in the pre-formed biofilm.
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM provides a powerful, non-destructive method for visualizing the three-dimensional structure of the biofilm and assessing the effect of this compound on its architecture and cell viability.[16][17][18][19][20]
Materials:
-
This compound peptide
-
MRSA strain
-
TSB with 1% glucose
-
Glass-bottom dishes or chamber slides
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar fluorescent stains like SYTO 9 and propidium iodide)
-
Confocal microscope
Procedure:
-
Grow MRSA biofilms on glass-bottom dishes for 24 hours at 37°C in TSB with 1% glucose.
-
After biofilm formation, gently wash with PBS to remove planktonic cells.
-
Treat the biofilms with various concentrations of this compound (e.g., sub-MBEC, MBEC, and supra-MBEC) and incubate for a defined period (e.g., 24 hours). Include an untreated control.
-
After treatment, wash the biofilms again with PBS.
-
Stain the biofilms with a viability stain (e.g., LIVE/DEAD kit) according to the manufacturer's instructions. This typically involves a short incubation in the dark.
-
Visualize the biofilms using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the 3D architecture.
-
Analyze the images to assess changes in biofilm thickness, biovolume, and the ratio of live to dead cells.[17]
Data Presentation
Quantitative data from the MBIC and MBEC assays should be summarized in clear and concise tables for easy comparison.
Table 1: Anti-Biofilm Activity of this compound Against MRSA
| Compound | MRSA Strain | MIC (µg/mL) | MBIC₅₀ (µg/mL) | MBEC₅₀ (µg/mL) |
| This compound | ATCC 43300 | 8-32[5] | Insert Data | Insert Data |
| Vancomycin | ATCC 43300 | Insert Data | Insert Data | Insert Data |
Note: MIC (Minimum Inhibitory Concentration) values for planktonic bacteria should be determined using standard microdilution methods for comparison.
Visualizations
Experimental Workflow
Caption: Figure 1. A schematic of the experimental workflow for evaluating the anti-biofilm properties of this compound.
MRSA Biofilm Formation Signaling Pathway
Caption: Figure 2. An overview of the key signaling pathways involved in the formation and dispersal of MRSA biofilms.
Conclusion
The protocols described in this application note provide a robust framework for the systematic evaluation of this compound as a potential anti-biofilm agent against MRSA. By employing these standardized assays, researchers can generate reproducible and comparable data on the inhibitory and eradicating properties of this promising antimicrobial peptide. The inclusion of advanced imaging techniques such as CLSM will further elucidate the mechanism of action of this compound on the complex architecture of MRSA biofilms. This comprehensive approach is crucial for the pre-clinical development of new therapeutics to combat biofilm-associated infections.
References
- 1. Biofilm Producing Methicillin-Resistant Staphylococcus aureus (MRSA) Infections in Humans: Clinical Implications and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emerypharma.com [emerypharma.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Antimicrobial Treatment of Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Basis of Selectivity and Activity for the Antimicrobial Peptide this compound Informs Rational Design of Peptide with Improved Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microbiome-derived antimicrobial peptides offer therapeutic solutions for the treatment of Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. 4.3. Biological Assay [bio-protocol.org]
- 13. Frontiers | Mode of action of elasnin as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 14. Frontiers | Estimation of Minimum Biofilm Eradication Concentration (MBEC) on In Vivo Biofilm on Orthopedic Implants in a Rodent Femoral Infection Model [frontiersin.org]
- 15. Estimation of Minimum Biofilm Eradication Concentration (MBEC) on In Vivo Biofilm on Orthopedic Implants in a Rodent Femoral Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Confocal Laser Scanning Microscope [bio-protocol.org]
- 17. Confocal Laser Scanning Microscopy for Biofilm Assay - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 18. Confocal Laser Scanning Microscopy (CLSM) [bio-protocol.org]
- 19. Tools of the Trade: Image Analysis Programs for Confocal Laser-Scanning Microscopy Studies of Biofilms and Considerations for Their Use by Experimental Researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Confocal spectral microscopy, a non-destructive approach to follow contamination and biofilm formation of mCherry Staphylococcus aureus on solid surfaces - PMC [pmc.ncbi.nlm.nih.gov]
Application of Lynronne-1 in Combating Antibiotic Resistance
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lynronne-1 is a novel antimicrobial peptide (AMP) discovered through functional metagenomic screening of the rumen microbiome.[1] This peptide has demonstrated significant potential as a therapeutic agent to combat the growing threat of antibiotic resistance.[2][3] this compound exhibits broad-spectrum activity against a range of pathogenic bacteria, including multidrug-resistant (MDR) strains of both Gram-positive and Gram-negative bacteria.[2][4] Its primary mechanism of action involves the disruption of the bacterial cell membrane, a mode of action that is less likely to induce resistance compared to conventional antibiotics.[5][6] These characteristics make this compound a promising candidate for further research and development in the fight against infectious diseases. This document provides detailed application notes and experimental protocols for the utilization of this compound in a research setting.
Mechanism of Action
This compound is a cationic, amphipathic peptide that adopts an α-helical conformation, particularly in the presence of bacterial lipids.[2][5] This structure is crucial for its antimicrobial activity. The positively charged residues on the peptide are attracted to the negatively charged components of bacterial membranes, such as lipoteichoic acid (LTA) in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[5][6]
Upon binding to the bacterial surface, this compound inserts into the lipid bilayer, leading to membrane permeabilization and the formation of pores.[5][6][7] This disruption of the membrane integrity results in the leakage of essential cytoplasmic contents, ultimately leading to bacterial cell death.[8] Studies have shown that this compound preferentially interacts with bacterial membrane lipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) (POPG) and cardiolipin over eukaryotic lipids, which contributes to its selective toxicity towards bacteria and low cytotoxicity against mammalian cells.[5][6]
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Type | Resistance Profile | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | Gram-positive | Methicillin-resistant | 8 - 32 | [4] |
| Staphylococcus aureus | Gram-positive | - | 8 | [3] |
| Pseudomonas aeruginosa PAO1 | Gram-negative | - | 4 - 64 | [8] |
| Pseudomonas aeruginosa LES431 | Gram-negative | - | 4 - 64 | [8] |
| Acinetobacter baumannii | Gram-negative | - | 2 - 128 | [6][9] |
Table 2: Efficacy of this compound and its modified version, Lynronne-1D.
| Peptide | Target Organism | Key Findings | Reference |
| This compound | MRSA | Reduces bacterial load in a murine wound infection model. | [4] |
| This compound | P. aeruginosa | 100% survival rate in Galleria mellonella infection model at 32 mg/kg. | [8] |
| Lynronne-1D | S. aureus | Retained MIC of 8 µg/mL; ≥6 log reduction in CFU/ml within 30 min. | [3] |
| Lynronne-1D | Gram-negative bacteria | >4-fold improved MICs compared to this compound. | [3] |
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound against a target bacterial strain.
-
Materials:
-
This compound peptide
-
Target bacterial strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
-
-
Protocol:
-
Prepare a stock solution of this compound in sterile water or a suitable solvent.
-
Prepare a bacterial inoculum by suspending colonies from an overnight culture in CAMHB to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate.
-
Add the diluted bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
2. Time-Kill Kinetic Assay
This protocol assesses the bactericidal activity of this compound over time.
-
Materials:
-
This compound peptide
-
Target bacterial strain
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Sterile culture tubes
-
Incubator shaker
-
Plating supplies (agar plates, spreader)
-
-
Protocol:
-
Grow an overnight culture of the target bacterium in TSB.
-
Dilute the culture to approximately 1 x 10⁶ CFU/mL in fresh TSB.
-
Add this compound at a predetermined concentration (e.g., 3x MIC).[1]
-
Incubate the cultures at 37°C with shaking.
-
At various time points (e.g., 0, 10, 30, 60, 120, 240 minutes), withdraw aliquots from each tube.
-
Perform serial dilutions of the aliquots and plate them onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot the log₁₀ CFU/mL versus time to generate the time-kill curve. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.
-
3. Membrane Permeabilization Assay (Propidium Iodide Uptake)
This assay measures the ability of this compound to disrupt the bacterial cell membrane using the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes.
-
Materials:
-
This compound peptide
-
Target bacterial strain
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) stock solution
-
Fluorometer or fluorescence microscope
-
-
Protocol:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with PBS.
-
Resuspend the cells in PBS to a specific optical density (e.g., OD₆₀₀ = 0.5).
-
Add PI to the bacterial suspension to a final concentration of 10 µg/mL.
-
Add this compound at the desired concentration.
-
Monitor the increase in fluorescence over time using a fluorometer. An increase in fluorescence indicates PI uptake and membrane permeabilization.[5][8]
-
Visualizations
Caption: Mechanism of action of this compound against bacterial cells.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Basis of Selectivity and Activity for the Antimicrobial Peptide this compound Informs Rational Design of Peptide with Improved Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. repository.londonmet.ac.uk [repository.londonmet.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Microbiome-derived antimicrobial peptides offer therapeutic solutions for the treatment of Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Techniques for Measuring Lynronne-1 Membrane Permeabilization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lynronne-1 is a novel antimicrobial peptide (AMP) derived from the rumen microbiome, demonstrating broad-spectrum activity against various pathogenic bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. Its primary mechanism of action involves the disruption and permeabilization of the bacterial cell membrane, leading to leakage of intracellular contents and rapid cell death. Understanding and quantifying this membrane permeabilization is crucial for elucidating its full mechanism, determining its selectivity for bacterial over mammalian cells, and for the rational design of more potent and specific derivatives.
These application notes provide detailed protocols for several established assays to measure and characterize the membrane permeabilizing effects of this compound on both bacterial and mammalian cells. The described techniques are essential tools for researchers in microbiology, pharmacology, and drug development engaged in the study of antimicrobial peptides.
Data Summary
The following tables summarize key quantitative data regarding the antimicrobial and cytotoxic activities of this compound, providing a comparative overview for experimental planning.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 - 32 | |
| Pseudomonas aeruginosa PAO1 | 4 - 64 | |
| Pseudomonas aeruginosa LES431 | 16 - 32 | |
| Acinetobacter baumannii | 2 - 128 |
Table 2: Cytotoxicity of this compound against mammalian cell lines.
| Cell Line | IC50 (µg/mL) | Reference |
| Human lung fibroblast (IMR90) | 94.23 ± 21.74 | |
| Human bronchial epithelial (BEAS-2B) | 138.9 ± 34.18 | |
| Human hepatocellular carcinoma (HepG2) | Low toxicity reported |
Table 3: this compound induced membrane permeabilization of P. aeruginosa strains (measured by Propidium Iodide uptake at 4x MIC).
| Bacterial Strain | Permeabilization after 5 min (%) | Reference |
| P. aeruginosa PAO1 | 49 - 82 | |
| P. aeruginosa LES431 | 66 - 96 |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess this compound-induced membrane permeabilization.
Propidium Iodide (PI) Uptake Assay for Bacterial Membrane Permeabilization
Principle: Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. When the membrane is compromised, PI enters the cell and binds to DNA, resulting in a significant increase in fluorescence. This assay quantifies the extent of membrane damage.
Materials:
-
This compound stock solution (in sterile water or appropriate buffer)
-
Bacterial culture (e.g., S. aureus, P. aeruginosa) in mid-logarithmic growth phase
-
Phosphate-buffered saline (PBS), sterile
-
Propidium iodide (PI) stock solution (1 mg/mL in water)
-
96-well black, clear-bottom microplates
-
Microplate reader with fluorescence detection (Excitation: 535 nm, Emission: 617 nm)
-
Positive control (e.g., 70% ethanol or a known membrane-disrupting agent)
-
Negative control (untreated cells)
Protocol:
-
Bacterial Preparation:
-
Inoculate a single colony of the target bacterium into an appropriate broth medium and incubate overnight at 37°C with shaking.
-
The following day, dilute the overnight culture into fresh broth and grow to the mid-logarithmic phase (OD600 of ~0.4-0.6).
-
Harvest the bacterial cells by centrifugation (e.g., 4000 x g for 10 minutes).
-
Wash the pellet twice with sterile PBS and resuspend in PBS to an OD600 of 0.1.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the bacterial suspension to each well.
-
Prepare serial dilutions of this compound in PBS. Add 50 µL of the this compound dilutions to the respective wells to achieve the desired final concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).
-
For the positive control, add 50 µL of 70% ethanol.
-
For the negative control, add 50 µL of PBS.
-
-
Incubation and Staining:
-
Add 1 µL of PI stock solution to each well to a final concentration of 10 µg/mL.
-
Incubate the plate at 37°C for a specified time course (e.g., 5, 10, 20, 30 minutes).
-
-
Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 617 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of membrane permeabilization using the following formula: % Permeabilization = [(Fluorescence_sample - Fluorescence_negative_control) / (Fluorescence_positive_control - Fluorescence_negative_control)] * 100
-
Lactate Dehydrogenase (LDH) Release Assay for Mammalian Cell Cytotoxicity
Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture supernatant upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.
Materials:
-
Mammalian cell line (e.g., IMR90, BEAS-2B)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit (commercially available)
-
96-well clear, flat-bottom microplates
-
Microplate reader with absorbance detection (typically 490 nm)
-
Lysis buffer (provided in the kit, or 1% Triton X-100) for maximum LDH release control
-
Negative control (untreated cells)
Protocol:
-
Cell Seeding:
-
Seed mammalian cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
After 24 hours, gently aspirate the medium and wash the cells once with serum-free medium.
-
Prepare serial dilutions of this compound in serum-free medium. Add 100 µL of the dilutions to the respective wells.
-
For the maximum LDH release control, add 100 µL of serum-free medium containing 1% Triton X-100.
-
For the negative control (spontaneous LDH release), add 100 µL of serum-free medium only.
-
Incubate the plate for the desired exposure time (e.g., 2, 4, 24 hours) at 37°C in a 5% CO2 incubator.
-
-
LDH Measurement:
-
Following incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically involves mixing a substrate and a dye solution).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
-
Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance_sample - Absorbance_negative_control) / (Absorbance_maximum_release - Absorbance_negative_control)] * 100
-
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of this compound action.
Caption: Workflow for the Propidium Iodide (PI) uptake assay.
Caption: Proposed mechanism of this compound induced membrane permeabilization.
Application Notes and Protocols for the Synergistic Use of Lynronne-1 with Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lynronne-1 is a novel antimicrobial peptide (AMP) derived from the rumen microbiome, demonstrating broad-spectrum activity against a range of bacterial pathogens, including multidrug-resistant (MDR) strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii.[1][2][3][4] Its primary mechanism of action involves the disruption of the bacterial cell membrane integrity.[5][6] The exploration of synergistic combinations of this compound with conventional antibiotics presents a promising strategy to enhance therapeutic efficacy, combat antimicrobial resistance, and potentially reduce required dosages, thereby minimizing toxicity.
These application notes provide a comprehensive overview of the current understanding of this compound's synergistic potential and detailed protocols for evaluating these interactions in a research setting.
Mechanism of Action and Synergy Rationale
This compound is a cationic peptide that preferentially interacts with anionic lipids, which are abundant in bacterial membranes, leading to pore formation and membrane destabilization.[4][6] This mode of action can be leveraged for synergistic interactions with antibiotics that have different cellular targets. By permeabilizing the bacterial membrane, this compound can facilitate the entry of other antibiotics into the bacterial cell, thereby increasing their effective concentration at their site of action.
Caption: Proposed synergistic mechanism of this compound and antibiotics.
Quantitative Data on Synergistic Interactions
The following tables summarize the quantitative data from studies investigating the synergistic effects of this compound and its derivatives with other antimicrobial agents. The Fractional Inhibitory Concentration (FIC) index is a key metric, where:
Table 1: Synergy of this compound with EDTA against Bovine Mastitis Pathogens
| Pathogen | This compound MIC (mg/L) | EDTA MIC (mg/L) | Combined this compound Conc. (mg/L) | Combined EDTA Conc. (mg/L) | FIC Index | Interaction | Reference |
| E. coli | 8 - 128 | 672 - >2689 | 0.03 | 1.02 | 0.1 - 0.5 | Synergy | [2] |
| K. pneumoniae | 8 - 128 | 672 - >2689 | 0.03 | 1.02 | 0.1 - 0.5 | Synergy | [2] |
| S. aureus | 8 - 128 | 672 - >2689 | 0.03 | 1.02 | 0.1 - 0.5 | Synergy | [2] |
| S. chromogenes | 8 - 128 | 672 - >2689 | 0.03 | 1.02 | 0.1 - 0.5 | Synergy | [2] |
Table 2: Synergy of Lynronne-1D (D-enantiomer) with Bedaquiline (BDQ) against Mycobacterium tuberculosis
| Compound Combination | BDQ MIC alone (µg/mL) | BDQ MIC in combination (µg/mL) | Fold Reduction in BDQ MIC | FIC Index | Interaction | Reference |
| Lynronne-1D + BDQ | 0.5 | 0.13 | 4-fold | ≤ 0.5 | Synergy | [8] |
| Lynronne-3D + BDQ | 0.5 | 0.13 | 4-fold | ≤ 0.5 | Synergy | [8] |
Table 3: Interaction of Lynronne Peptides with Conventional Antibiotics against Acinetobacter baumannii
| Peptide | Antibiotic | FIC Index | Interaction | Reference |
| Lynronne-2 | Amoxicillin | 0.5 | Additive | [9] |
| Lynronne-2 | Erythromycin | 0.5 | Additive | [9] |
| Lynronne-2 | Gentamicin | 0.25 | Synergy | [9] |
| Lynronne-3 | Amoxicillin | 0.5 | Additive | [9] |
| Lynronne-3 | Erythromycin | 0.5 | Additive | [9] |
| Lynronne-3 | Gentamicin | 0.25 | Synergy | [9] |
| This compound | Vancomycin | No Synergy Observed | - | [10] |
Note: While the study on A. baumannii demonstrated synergy for Lynronne-2 and -3, it is important to note that for this compound, no synergistic effects were observed with the tested antibiotics in that particular study.[9][10]
Experimental Protocols
Protocol 1: Checkerboard Assay for Synergy Assessment
The checkerboard assay is a standard method to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[1][7][11][12][13]
Caption: Workflow for the checkerboard synergy assay.
Materials:
-
This compound (lyophilized powder)
-
Antibiotic of interest (lyophilized powder)
-
Appropriate solvent for each compound (e.g., sterile deionized water, DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strain of interest
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Antimicrobial Solutions:
-
Prepare stock solutions of this compound and the antibiotic in their respective solvents.
-
Perform serial two-fold dilutions of each antimicrobial in CAMHB to obtain a range of concentrations, typically from 4x the Minimum Inhibitory Concentration (MIC) to 1/16x the MIC.
-
-
Plate Setup:
-
In a 96-well plate, add 50 µL of CAMHB to each well.
-
Along the x-axis, add 50 µL of each this compound dilution in decreasing concentration.
-
Along the y-axis, add 50 µL of each antibiotic dilution in decreasing concentration. This creates a matrix of different concentration combinations.
-
Include wells with each agent alone to redetermine the MIC, and a growth control well without any antimicrobial.
-
-
Inoculum Preparation:
-
Culture the bacterial strain overnight.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC for each drug alone and for each combination by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each component and the FIC Index for each combination using the following formulas:[1][7][14]
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
FIC Index = FIC of this compound + FIC of Antibiotic
-
-
Protocol 2: Time-Kill Curve Assay
Time-kill assays provide information on the rate of bactericidal activity and can confirm synergistic interactions observed in checkerboard assays.[15][16][17][18][19]
Caption: Workflow for the time-kill curve assay.
Materials:
-
This compound
-
Antibiotic of interest
-
Bacterial strain of interest
-
CAMHB or other suitable broth
-
Shaking incubator (37°C)
-
Sterile tubes or flasks
-
Agar plates for colony counting
-
Sterile saline or PBS for dilutions
Procedure:
-
Inoculum Preparation:
-
Grow the bacterial strain to the mid-logarithmic phase in CAMHB.
-
Dilute the culture to a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in flasks containing fresh broth.
-
-
Experimental Setup:
-
Prepare flasks with the following conditions:
-
Growth control (no antimicrobial)
-
This compound alone (e.g., at 0.5x or 1x MIC)
-
Antibiotic alone (e.g., at 0.5x or 1x MIC)
-
This compound and antibiotic in combination (at the same concentrations as the individual agents)
-
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[18]
-
Concluding Remarks
The synergistic application of this compound with conventional antibiotics holds significant promise in the ongoing battle against antimicrobial resistance. The provided protocols offer a standardized framework for researchers to investigate and quantify these interactions. Further research is warranted to explore the full spectrum of antibiotic classes that can act synergistically with this compound and to translate these in vitro findings into in vivo models of infection. The data presented herein, particularly the successful synergy with EDTA and bedaquiline, underscores the potential of this compound as a valuable component of future combination therapies.
References
- 1. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. Synergistic antimicrobial activity of this compound and EDTA against bovine mastitis pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular Basis of Selectivity and Activity for the Antimicrobial Peptide this compound Informs Rational Design of Peptide with Improved Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. emerypharma.com [emerypharma.com]
- 8. researchgate.net [researchgate.net]
- 9. Microbiome-derived antimicrobial peptides show therapeutic activity against the critically important priority pathogen, Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbiologyresearch.org [microbiologyresearch.org]
- 11. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4.16. Time–Kill Curves [bio-protocol.org]
- 16. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
- 17. journals.asm.org [journals.asm.org]
- 18. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
Troubleshooting & Optimization
improving the stability of Lynronne-1 peptide
Welcome to the technical support center for the Lynronne-1 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound during your experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter with this compound stability.
Question 1: I'm observing a rapid loss of this compound activity in my aqueous buffer. What are the likely causes and how can I mitigate this?
Answer:
Rapid loss of activity for this compound in aqueous solutions is often due to a combination of chemical and physical instability.[1][2] The primary suspects are hydrolysis, oxidation, and aggregation.
Potential Causes and Solutions:
-
Hydrolysis: Peptide bonds are susceptible to cleavage in water, a reaction that can be catalyzed by acidic or basic conditions.[1][2] Deamidation of asparagine (Asn) and glutamine (Gln) residues is also a common hydrolytic degradation pathway.[1][3]
-
Solution: Optimize the pH of your buffer. Conduct a pH stability study by incubating this compound in a range of buffers (e.g., pH 4-8) and measure its activity over time. For many peptides, a pH range of 5-7 is optimal for stability.[4]
-
-
Oxidation: If this compound contains methionine (Met), cysteine (Cys), or tryptophan (Trp) residues, they are prone to oxidation, which can lead to a loss of function.[2]
-
Solution: Add antioxidants such as methionine or ascorbic acid to your buffer. Alternatively, you can replace susceptible amino acids with non-oxidizable analogs through site-directed mutagenesis (e.g., replace Met with norleucine).
-
-
Aggregation: Peptides can self-associate to form soluble or insoluble aggregates, which often results in a loss of biological activity.[2][3]
Experimental Protocol: pH Stability Study
-
Prepare a series of buffers with pH values ranging from 4.0 to 8.0 (e.g., acetate buffer for pH 4-5.5, phosphate buffer for pH 6-7.5, and Tris buffer for pH 8).
-
Dissolve lyophilized this compound in each buffer to a final concentration of 1 mg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 4°C, 25°C, or 37°C).
-
At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each solution.
-
Analyze the remaining intact this compound using a stability-indicating method such as reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
-
Plot the percentage of intact peptide versus time for each pH to determine the optimal pH for stability.
Question 2: My this compound peptide is precipitating out of solution during storage. How can I improve its solubility and prevent precipitation?
Answer:
Precipitation is a form of physical instability and is often related to peptide aggregation.[3] This can be influenced by factors such as pH, ionic strength, temperature, and the intrinsic properties of the peptide sequence.
Potential Causes and Solutions:
-
pH near Isoelectric Point (pI): Peptides are least soluble at their isoelectric point, where the net charge is zero.
-
Solution: Adjust the pH of the solution to be at least one unit away from the pI of this compound. If the pI is unknown, you can predict it using online tools based on its amino acid sequence.
-
-
Hydrophobic Interactions: If this compound has a high content of hydrophobic amino acids, it may be prone to aggregation and precipitation in aqueous solutions.[7]
-
Solution: Add solubilizing agents to your formulation.[5] Options include organic co-solvents (e.g., a small percentage of ethanol or DMSO), non-ionic surfactants (e.g., polysorbate 80), or cyclodextrins.
-
-
Freeze-Thaw Cycles: Repeated freezing and thawing can induce aggregation and precipitation.[8]
-
Solution: Aliquot the this compound solution into single-use volumes to avoid multiple freeze-thaw cycles.
-
Data Presentation: Effect of Excipients on this compound Solubility
| Excipient | Concentration | This compound Solubility (mg/mL) |
| None (Control) | - | 0.5 |
| Polysorbate 80 | 0.1% (v/v) | 1.2 |
| Sucrose | 5% (w/v) | 0.9 |
| Arginine | 50 mM | 1.5 |
Question 3: I am seeing multiple peaks in my HPLC chromatogram after incubating this compound in plasma. What could be causing this and how can I enhance its plasma stability?
Answer:
The appearance of multiple peaks in an HPLC chromatogram after plasma incubation is a strong indication of proteolytic degradation.[9][10] Plasma contains numerous proteases that can cleave peptide bonds, leading to a short in vivo half-life.[11]
Strategies to Enhance Plasma Stability:
-
Amino Acid Substitution: Replacing L-amino acids at cleavage sites with D-amino acids or other unnatural amino acids can sterically hinder protease recognition and improve stability.[11][12]
-
N- and C-terminal Modifications: Acetylation of the N-terminus or amidation of the C-terminus can protect the peptide from degradation by exopeptidases.[12]
-
Peptide Cyclization: Cyclizing the peptide, either head-to-tail or through a side-chain linkage, can make it more resistant to proteases by restricting its conformational flexibility.[6][13]
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) chains can shield the peptide from proteases and increase its hydrodynamic radius, prolonging its circulation time.
Experimental Protocol: In Vitro Plasma Stability Assay
-
Thaw human plasma at 37°C and centrifuge to remove any precipitates.
-
Prepare a stock solution of this compound in a suitable buffer.
-
Add the this compound stock solution to the pre-warmed plasma to a final concentration of 10 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Quench the proteolytic activity by adding an equal volume of a precipitation solution (e.g., acetonitrile with 1% trifluoroacetic acid).[9]
-
Vortex and centrifuge to pellet the precipitated plasma proteins.
-
Analyze the supernatant containing the remaining intact this compound by LC-MS/MS.[2]
-
Calculate the half-life (t½) of the peptide by plotting the percentage of intact peptide remaining versus time.
Frequently Asked Questions (FAQs)
What are the most common chemical degradation pathways for peptides like this compound?
The most prevalent chemical degradation pathways for peptides include:
-
Deamidation: The conversion of asparagine (Asn) or glutamine (Gln) residues to aspartic acid (Asp) or glutamic acid (Glu), respectively.[3]
-
Oxidation: The modification of susceptible amino acid side chains, particularly methionine (Met) and cysteine (Cys).[2]
-
Hydrolysis: The cleavage of peptide bonds, which is often catalyzed by pH extremes.[1][2]
-
Racemization: The conversion of an L-amino acid to a D-amino acid, which can impact biological activity.[2]
-
Disulfide Bond Scrambling: The incorrect formation or rearrangement of disulfide bonds in cysteine-containing peptides.
How should I store my lyophilized and reconstituted this compound peptide?
-
Lyophilized Peptide: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C.[14] When stored properly, it can be stable for years.
-
Reconstituted Peptide: Once reconstituted in a buffer, the peptide is much more susceptible to degradation. It is recommended to store the solution at 4°C for short-term use (a few days to a week). For longer-term storage, it is best to aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]
What analytical techniques are best for assessing the stability of this compound?
A combination of analytical techniques is often necessary for a comprehensive stability assessment:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for quantifying the amount of intact peptide and separating it from its degradation products.[2]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it can be used to identify the mass of the degradation products and help elucidate the degradation pathways.[2]
-
Circular Dichroism (CD) Spectroscopy: This technique is useful for assessing changes in the secondary structure of the peptide, which can be an indicator of physical instability.
-
Size Exclusion Chromatography (SEC): This method can be used to detect and quantify aggregates.
Visualizations
Caption: Major degradation pathways for the this compound peptide.
Caption: Workflow for improving the stability of this compound.
Caption: Troubleshooting flowchart for this compound stability issues.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. veeprho.com [veeprho.com]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Development | Coriolis Pharma [coriolis-pharma.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. alliedacademies.org [alliedacademies.org]
- 7. peptide.com [peptide.com]
- 8. Proteins & Peptides Stability Testing - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peptide Stability Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
Lynronne-1 Peptide Synthesis: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the solid-phase peptide synthesis (SPPS) of Lynronne-1. The information is tailored to address the specific challenges anticipated with the this compound sequence (LPRRNRWSKIWKKVVTVFS-NH2).
Disclaimer: The quantitative data and specific experimental protocols provided are illustrative and based on common challenges encountered during the synthesis of peptides with similar characteristics to this compound, such as amphipathic, cationic, and aggregation-prone sequences.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges anticipated during the solid-phase synthesis of this compound?
A1: The primary challenges in synthesizing this compound are predicted based on its amino acid sequence (LPRRNRWSKIWKKVVTVFS-NH2) and its known amphipathic and α-helical properties. These challenges include:
-
Aggregation: The presence of a hydrophobic sequence, particularly the -VVTV- motif, can lead to on-resin aggregation of the growing peptide chains. This can hinder reagent access, leading to incomplete couplings and deprotection.
-
Difficult Couplings:
-
The N-terminal proline is a secondary amine, which can exhibit slower coupling kinetics compared to primary amines.[1]
-
Coupling of bulky amino acids like Valine and Tryptophan can be sterically hindered.
-
-
Side Reactions:
-
Arginine (Arg): The guanidinium group of arginine is prone to side reactions like sulfonation if inappropriate protecting groups and cleavage cocktails are used.[2]
-
Tryptophan (Trp): The indole side chain of tryptophan is susceptible to oxidation and alkylation during cleavage.[3][4]
-
Aspartimide Formation: Although this compound does not contain Aspartic acid, this is a common side reaction in SPPS to be aware of in other syntheses.[5]
-
-
Low Purity and Yield: A combination of the above factors can lead to a crude product with low purity and overall low synthesis yield.
Q2: Which resin is recommended for the synthesis of this compound?
A2: For a C-terminally amidated peptide like this compound, a Rink Amide resin is a suitable choice. To mitigate aggregation, a low-substitution resin (e.g., 0.2-0.4 mmol/g) is recommended. Resins with polyethylene glycol (PEG) linkers, such as NovaSyn® TGR or ChemMatrix®, can also improve solvation and reduce aggregation.
Q3: What coupling reagents are best for difficult couplings in the this compound sequence?
A3: For standard couplings, a combination of a carbodiimide like DIC (N,N'-Diisopropylcarbodiimide) and an additive like OxymaPure® or HOBt (Hydroxybenzotriazole) is effective. For predicted difficult couplings, such as coupling to Proline or within the -VVTV- sequence, more potent coupling agents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are recommended. Double coupling or extended coupling times may also be necessary.
Q4: How can I prevent side reactions involving Arginine and Tryptophan?
A4:
-
Arginine: Use of the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group is recommended for Arginine as it is effectively scavenged during cleavage, minimizing side reactions.[6]
-
Tryptophan: The use of a Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen of Tryptophan (Fmoc-Trp(Boc)-OH) is crucial to prevent oxidation and alkylation.[3] Additionally, a carefully selected cleavage cocktail containing scavengers is essential.
Q5: What is the recommended cleavage cocktail for this compound?
A5: A standard cleavage cocktail for a peptide containing Arginine and Tryptophan is Trifluoroacetic acid (TFA) with a mixture of scavengers. A common and effective cocktail is Reagent K or a similar mixture:
-
TFA: 94%
-
Phenol: 2%
-
Water: 2%
-
Thioanisole: 2%
-
1,2-Ethanedithiol (EDT): 2.5%
This mixture helps to scavenge reactive cations generated during the removal of protecting groups, thus protecting sensitive residues like Tryptophan.
Troubleshooting Guides
Problem 1: Low Purity of Crude this compound with Multiple Deletion Peaks
This issue often points to incomplete Fmoc deprotection or inefficient coupling reactions, likely due to peptide aggregation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low purity of this compound.
Quantitative Data Example:
| Synthesis Condition | Coupling Reagent | Purity of Crude this compound (%) | Major Impurities |
| Standard | DIC/Oxyma | 45 | Deletion sequences at Val15, Val17 |
| Optimized | HATU for Val residues | 65 | Minor deletion sequences |
| Optimized + NMP | HATU for Val residues | 75 | Reduced deletion sequences |
Experimental Protocol: Difficult Coupling of Fmoc-Val-OH at Position 15
-
Resin Preparation: After deprotection of the growing peptide chain at Threonine-16, wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-Val-OH (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Coupling Reaction: Add the coupling solution to the resin and agitate for 2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for completion of the coupling. If the test is positive (blue beads), proceed to step 5. If negative (colorless beads), proceed to washing and the next deprotection step.
-
Double Coupling (if necessary): If the Kaiser test is positive, drain the reaction vessel and repeat steps 2-4 for a second coupling.
Problem 2: Side Product Formation (+16 Da or +80 Da peaks in Mass Spectrometry)
These mass additions often correspond to oxidation of Tryptophan (+16 Da) or sulfonation of Arginine (+80 Da).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for side product formation.
Quantitative Data Example:
| Fmoc-Trp Protecting Group | Cleavage Cocktail | % Tryptophan Oxidation |
| None | TFA/TIS/H2O (95:2.5:2.5) | 15% |
| Boc | TFA/TIS/H2O (95:2.5:2.5) | <2% |
| Boc | Reagent K | <1% |
Experimental Protocol: Test Cleavage to Assess Side Product Formation
-
Sample Preparation: After synthesis, take a small sample of the dried peptidyl-resin (approx. 10 mg).
-
Cleavage: In a microcentrifuge tube, add 200 µL of the chosen cleavage cocktail (e.g., Reagent K) to the resin sample.
-
Reaction: Allow the reaction to proceed for 2 hours at room temperature with occasional vortexing.
-
Peptide Precipitation: Filter the cleavage mixture into a new tube containing cold diethyl ether. A white precipitate of the crude peptide should form.
-
Analysis: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile in water) and analyze by LC-MS to identify the desired product and any side products.
By following these guidelines and protocols, researchers can anticipate and address the common challenges associated with the synthesis of this compound, leading to a higher quality final product.
References
Lynronne-1 In Vivo Dosing Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Lynronne-1 dosage in in vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an antimicrobial peptide (AMP) that exhibits broad-spectrum activity against various pathogens, including multidrug-resistant strains like MRSA and Pseudomonas aeruginosa.[1][2][3][4][5] Its primary mechanism of action involves the disruption of bacterial cell membranes. This compound possesses an alpha-helical structure and selectively binds to anionic lipids present in bacterial membranes, leading to membrane permeabilization and cell death.[1][2][5]
Q2: What are the reported in vivo dosages for this compound?
Published studies have reported successful in vivo applications of this compound in different animal models. It is important to note that the optimal dosage will depend on the specific animal model, infection type, and route of administration.
| Animal Model | Infection Model | Route of Administration | Dosage | Outcome | Reference |
| Galleria mellonella | P. aeruginosa infection | Injection | 32 mg/kg | 100% survival | [6] |
| Galleria mellonella | P. aeruginosa infection | Injection | 128 mg/kg | 100% survival | [6] |
| Murine | MRSA wound infection | Topical | 2% (w/v) | Significant reduction in bacterial load | [7] |
| Murine | MRSA wound infection | Topical | 10% (w/v) | Significant reduction in bacterial load | [7] |
Q3: What is the known toxicity profile of this compound?
Existing data suggests that this compound has low cytotoxicity towards mammalian cells.[5][8] Studies have shown minimal hemolytic activity against red blood cells.[8] However, as with any therapeutic agent, it is crucial to perform dose-escalation studies to determine the maximum tolerated dose (MTD) in your specific animal model.
Troubleshooting In Vivo this compound Experiments
Problem 1: Lack of Efficacy in My Animal Model
If you are not observing the expected therapeutic effect of this compound in your in vivo model, consider the following factors:
-
Dosage: The administered dose may be insufficient. Based on the reported effective doses, consider a dose-escalation study to identify the optimal therapeutic window.
-
Route of Administration: The chosen route of administration may not be optimal for reaching the site of infection. For systemic infections, intravenous or intraperitoneal injections are common, while for localized infections, topical application may be more appropriate.
-
Pharmacokinetics (PK): Antimicrobial peptides can have short half-lives in vivo. The dosing frequency may need to be adjusted to maintain therapeutic concentrations at the target site. Consider performing a pilot PK study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your model.
-
Bioavailability: The formulation of this compound can impact its stability and bioavailability. Ensure the peptide is properly solubilized and stable in the delivery vehicle.
-
Infection Severity: The bacterial load in your infection model may be too high for the administered dose to be effective. Consider optimizing the infection model to ensure a reproducible and clinically relevant bacterial challenge.
Problem 2: Observed Toxicity or Adverse Events
If you observe signs of toxicity (e.g., weight loss, lethargy, organ damage) in your experimental animals, the following steps are recommended:
-
Dose Reduction: The administered dose may be too high. Reduce the dosage to a level that is well-tolerated and re-evaluate efficacy.
-
Route of Administration: Certain routes of administration can lead to higher systemic exposure and potential toxicity. Evaluate alternative routes that might minimize systemic exposure while maintaining local efficacy.
-
Purity of this compound: Ensure the purity of the this compound peptide. Impurities from the synthesis process can contribute to unexpected toxicity.
-
Formulation/Vehicle Effects: The vehicle used to deliver this compound could be contributing to the observed toxicity. Test the vehicle alone as a control to rule out any vehicle-specific effects.
Experimental Protocols
Dose-Response Study Protocol
A dose-response study is essential to determine the optimal dose of this compound for your in vivo model.
-
Animal Model: Select a relevant animal model that mimics the human infection of interest.
-
Infection: Establish a standardized and reproducible infection in the animals.
-
Dose Groups: Divide the animals into multiple groups, including a vehicle control group and at least 3-4 groups receiving different doses of this compound. The dose range should be selected based on previously reported effective doses and preliminary toxicity studies.
-
Administration: Administer this compound via the chosen route of administration at a defined frequency.
-
Monitoring: Monitor the animals for clinical signs, body weight, and other relevant parameters throughout the study.
-
Efficacy Readouts: At the end of the study, assess the efficacy of this compound by quantifying the bacterial load in relevant tissues or organs.
-
Data Analysis: Analyze the dose-response relationship to determine the effective dose (e.g., ED50) and the therapeutic index.
Visualizations
Caption: Workflow for optimizing this compound dosage in vivo.
Caption: Decision tree for troubleshooting lack of efficacy.
Caption: Simplified signaling pathway of this compound's mechanism.
References
- 1. Molecular Basis of Selectivity and Activity for the Antimicrobial Peptide this compound Informs Rational Design of Peptide with Improved Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repository.londonmet.ac.uk [repository.londonmet.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molecular Basis of Selectivity and Activity for the Antimicrobial Peptide Lynronne‐1 Informs Rational Design of Peptide with Improved Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbiome-derived antimicrobial peptides offer therapeutic solutions for the treatment of Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Rational Design and Application of Lynronne-1 Variants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for experiments involving the rational design of more potent Lynronne-1 variants. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a 19-amino acid cationic antimicrobial peptide (AMP) originally identified from the bovine rumen microbiome.[1][2] It exhibits broad-spectrum activity against a variety of pathogenic bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] The primary mechanism of action for this compound is the disruption of bacterial cell membranes.[3][5] The peptide preferentially interacts with anionic lipids present in bacterial membranes, leading to membrane permeabilization, pore formation, and ultimately cell lysis.[1][6] In the presence of these bacterial lipids, this compound adopts an alpha-helical conformation.[5]
Q2: What are the key considerations for designing more potent this compound variants?
A2: The rational design of more potent this compound variants primarily focuses on modulating the amphipathic helical structure of the peptide. Key considerations include:
-
Hydrophobic Moment: Increasing the size of the hydrophobic face of the helix can enhance its interaction with and penetration into the bacterial membrane, leading to increased lytic activity.[5][7] The R4L-S8L variant, for instance, was designed with an increased hydrophobic moment and demonstrated significantly improved activity.[1][7]
-
Charge: The cationic nature of this compound is crucial for its initial electrostatic attraction to the negatively charged bacterial membrane. Modifications should aim to preserve or optimize the net positive charge.
-
Selectivity: While enhancing antimicrobial potency is a primary goal, it is crucial to maintain selectivity for bacterial over mammalian cells. Excessive hydrophobicity can sometimes lead to increased hemolytic activity.[1] Therefore, a balance must be struck between lytic activity and toxicity.
Q3: How should I handle and store this compound and its variants?
A3: For optimal stability, lyophilized this compound peptides should be stored at -20°C. When preparing stock solutions, it is advisable to reconstitute the peptide in a small amount of sterile, nuclease-free water or an appropriate buffer. To minimize freeze-thaw cycles, which can lead to peptide degradation, it is recommended to aliquot the stock solution into smaller volumes for single-use applications and store them at -20°C or -80°C.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Higher than expected Minimum Inhibitory Concentration (MIC) values | Peptide degradation | Verify the storage conditions and age of the peptide stock. If degradation is suspected, it is recommended to use a fresh batch of the peptide. The quality of the peptide can be assessed using MALDI-TOF mass spectrometry.[8] |
| Inaccurate peptide concentration | Re-quantify the peptide concentration using a reliable method such as a BCA assay or by measuring absorbance at 280 nm if the peptide contains tryptophan or tyrosine residues. | |
| Experimental variability | Ensure consistent bacterial inoculum density and use appropriate microplates (polystyrene plates have been shown to sometimes alter the MIC of cationic AMPs).[7] | |
| Peptide precipitation or aggregation in solution | Poor solubility | Test the solubility of a small aliquot of the peptide in different solvents. For hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO before dilution in aqueous buffer may be necessary. |
| pH of the solution | The solubility of peptides can be pH-dependent. Adjusting the pH of the buffer away from the peptide's isoelectric point can improve solubility. | |
| Inconsistent results between experiments | Variation in bacterial growth phase | Always use bacteria from the mid-logarithmic growth phase for susceptibility testing to ensure metabolic consistency. |
| Contamination | Ensure aseptic techniques are strictly followed throughout the experimental procedure to avoid contamination of cultures and reagents. |
Quantitative Data Summary
The following tables summarize the antimicrobial and hemolytic activities of this compound and its rationally designed variants.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Variants against Acinetobacter baumannii
| Peptide | Strain 1 (µg/mL) | Strain 2 (µg/mL) | Strain 3 (µg/mL) |
| This compound | 16-32 | 16 | 32 |
| R4L-S8L | 8 | 8 | 16 |
| V15T | 32-64 | 32 | 64 |
| I10T-V15T | >256 | >256 | >256 |
| Carbenicillin | 2-8 | N/A | N/A |
Data compiled from Jayawant et al. (2021).[1]
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound and Variants against Staphylococcus aureus
| Peptide | Strain 1 (µg/mL) | Strain 2 (µg/mL) | Strain 3 (µg/mL) |
| This compound | 16-32 | 64-256 | 16 |
| R4L-S8L | 1-2 | 8 | 1 |
| V15T | 16 | 64-128 | 16 |
| I10T-V15T | 256 | >256 | >256 |
| Carbenicillin | 2-8 | N/A | N/A |
Data compiled from Jayawant et al. (2021).[1]
Table 3: Hemolytic Activity of this compound and Variants
| Peptide | Maximum Concentration with No Hemolysis (µg/mL) |
| This compound (WT) | 536 |
| R4L-S8L | 164 |
| V15T | >1200 |
| I10T-V15T | 970 |
Data compiled from Jayawant et al. (2021).[1]
Experimental Protocols
Protocol for Determining Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method and is adapted for testing antimicrobial peptides.
Materials:
-
This compound or variant peptides
-
Bacterial strains of interest
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Sterile polypropylene tubes
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, inoculate a single colony of the test bacterium into 5 mL of MHB. b. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically an OD600 of 0.4-0.6). c. Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Peptide Dilutions: a. Prepare a stock solution of the peptide in sterile water or an appropriate solvent. b. Perform serial twofold dilutions of the peptide in 0.01% acetic acid with 0.2% BSA in polypropylene tubes to prevent peptide adhesion to the plastic. The concentration range should be chosen based on expected MIC values.
-
MIC Assay: a. Add 100 µL of the diluted bacterial suspension to each well of a 96-well microtiter plate. b. Add 11 µL of the corresponding peptide dilution to each well. c. Include a positive control (bacteria with no peptide) and a negative control (broth only) on each plate. d. Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: a. After incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth. c. Optionally, the OD600 of each well can be read using a microplate reader to quantify bacterial growth.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound action on the bacterial cell membrane.
Experimental Workflow for MIC Determination
References
- 1. Molecular Basis of Selectivity and Activity for the Antimicrobial Peptide Lynronne‐1 Informs Rational Design of Peptide with Improved Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Basis of Selectivity and Activity for the Antimicrobial Peptide this compound Informs Rational Design of Peptide with Improved Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microbiome-derived antimicrobial peptides show therapeutic activity against the critically important priority pathogen, Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
strategies to reduce Lynronne-1 cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address potential issues when working with the antimicrobial peptide, Lynronne-1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's antimicrobial activity?
A1: this compound is a cationic antimicrobial peptide that exerts its antimicrobial effects primarily through membrane disruption.[1][2][3] It preferentially binds to the negatively charged components of bacterial cell membranes, such as anionic lipids.[2][4] Following binding, this compound is thought to form an alpha-helical structure that inserts into and destabilizes the membrane, leading to pore formation, cytoplasmic leakage, and ultimately, cell death.[1][2]
Q2: Is this compound cytotoxic to mammalian cells?
A2: this compound has been reported to exhibit low to moderate cytotoxicity against mammalian cells, with its selectivity being a key area of investigation.[1][2][3] The degree of cytotoxicity can vary depending on the cell line and the experimental conditions.[5] For instance, studies have reported different IC50 values for various human cell lines.[3]
Q3: How can I reduce the observed cytotoxicity of this compound in my experiments?
A3: Reducing the cytotoxicity of this compound, while preserving its antimicrobial efficacy, can be approached through several strategies. These are generally applicable to antimicrobial peptides and may require experimental validation for this compound specifically:
-
Amino Acid Substitution: Introducing specific amino acid residues, such as proline, can disrupt the peptide's helical structure upon interaction with mammalian cell membranes, potentially reducing its lytic activity.[6] Increasing the net positive charge through amino acid substitution can also enhance selectivity for bacterial membranes over mammalian ones.[6][7][8]
-
Chemical Modifications: Strategies like glycosylation (attaching sugar moieties) or lipidation (adding fatty acids) can alter the peptide's physicochemical properties, potentially leading to reduced interaction with mammalian cells and an improved therapeutic index.[9]
-
Formulation with Serum: The presence of serum in culture media has been shown to decrease the cytotoxicity of some antimicrobial peptides.[10][11] This is an important consideration when designing in vitro experiments to better mimic in vivo conditions.
-
Combination Therapy: Using this compound in combination with other agents, such as EDTA, has been shown to be synergistic, allowing for lower, less toxic concentrations of this compound to be used.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro cytotoxicity experiments with this compound.
Issue 1: High Variability in Cytotoxicity Assay Results
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use calibrated multichannel pipettes and visually inspect plates for even cell distribution. |
| Edge Effects | Avoid using the outermost wells of the microplate, as they are prone to evaporation. Fill these wells with sterile PBS or media to maintain humidity. |
| Pipetting Errors | Use calibrated pipettes and proper technique. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles. |
| Reagent-Induced Variability | Ensure all reagents are properly mixed and at the correct temperature before use. For colorimetric assays like MTT, ensure complete solubilization of the formazan crystals. |
Issue 2: Discrepancy Between Different Cytotoxicity Assays (e.g., MTT vs. Membrane Integrity Assays)
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Interference with MTT Assay | This compound, like other compounds, might interfere with cellular metabolism without causing cell death, leading to a misinterpretation of cytotoxicity in MTT assays.[12] |
| Different Cytotoxicity Mechanisms | An MTT assay measures metabolic activity, while a membrane integrity assay (like LDH release or propidium iodide staining) measures cell lysis.[12] A compound can inhibit metabolism before it compromises membrane integrity. |
| Solution | It is recommended to use orthogonal assays to confirm cytotoxicity. For example, pair a metabolic assay (MTT) with a membrane integrity assay (Propidium Iodide) to get a more complete picture of this compound's effect on the cells.[12] |
Data Presentation
Table 1: Reported Cytotoxicity (IC50) of this compound against Various Mammalian Cell Lines
| Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| IMR90 | Human Lung Fibroblast | 94.23 ± 21.74 | [13] |
| BEAS-2B | Human Lung Epithelial | 138.9 ± 34.18 | [13] |
| HUVEC | Human Umbilical Vein Endothelial | >1 mg/mL | [3] |
| HepG2 | Human Liver Carcinoma | >1 mg/mL | [3] |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. Higher IC50 values indicate lower cytotoxicity.
Experimental Protocols
Protocol 1: MTT Assay for this compound Cytotoxicity
This protocol is adapted from standard MTT assay procedures.[14][15][16]
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the various this compound concentrations. Include untreated cells as a negative control and a vehicle control if this compound is dissolved in a solvent.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Propidium Iodide (PI) Assay for Membrane Integrity
This protocol is based on standard PI staining procedures for flow cytometry.[17][18][19][20][21]
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (e.g., 10 µg/mL in PBS)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with various concentrations of this compound in a multi-well plate for the desired duration.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them directly. Also, collect the supernatant as it may contain dead cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of flow cytometry staining buffer or PBS.
-
PI Staining: Add 5-10 µL of the PI staining solution to each sample immediately before analysis.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. PI-positive cells (dead cells) will emit red fluorescence, which can be detected in the appropriate channel (e.g., FL-2 or FL-3).
-
Data Analysis: Quantify the percentage of PI-positive cells in each sample to determine the level of cytotoxicity.
Visualizations
Caption: Mechanism of this compound antimicrobial action.
Caption: Workflow for assessing and mitigating this compound cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Basis of Selectivity and Activity for the Antimicrobial Peptide Lynronne‐1 Informs Rational Design of Peptide with Improved Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbiome-derived antimicrobial peptides offer therapeutic solutions for the treatment of Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Molecular basis of selectivity and activity for the antimicrobial Peptide this compound informs rational design of Peptide with improved activity - University of Sussex - Figshare [sussex.figshare.com]
- 5. Protegrin-1 cytotoxicity towards mammalian cells positively correlates with the magnitude of conformational changes of the unfolded form upon cell interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Innovative Strategies and Methodologies in Antimicrobial Peptide Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving the Therapeutic Index of Smp24, a Venom-Derived Antimicrobial Peptide: Increased Activity against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. journals.plos.org [journals.plos.org]
- 15. texaschildrens.org [texaschildrens.org]
- 16. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 19. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 20. Propidium Iodide Assay Protocol | Technical Note 183 [denovix.com]
- 21. iqproducts.nl [iqproducts.nl]
Technical Support Center: Lynronne-1 Formulation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the improved nanoparticle formulation of Lynronne-1, a novel kinase inhibitor. This compound targets the K-Ras signaling pathway and exhibits potent anti-tumor activity. However, its low aqueous solubility presents a significant challenge for effective delivery. This improved formulation utilizes a polymeric nanoparticle-based system to enhance solubility and bioavailability.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation and characterization of the this compound nanoparticle formulation.
1. Issue: Low Encapsulation Efficiency (<70%)
-
Question: My encapsulation efficiency for this compound is consistently below the expected 70%. What are the potential causes and how can I improve it?
-
Answer: Low encapsulation efficiency is a common issue and can be attributed to several factors. Here are some troubleshooting steps:
-
Optimize Drug-Polymer Ratio: The interaction between this compound and the polymer is critical for successful encapsulation. An inappropriate ratio can lead to drug precipitation before nanoparticle formation. We recommend testing a range of drug-to-polymer mass ratios.
-
Solvent System Miscibility: Ensure complete miscibility between the organic solvent (dissolving this compound and the polymer) and the aqueous phase. Incomplete mixing can lead to premature drug precipitation.
-
Mixing Speed and Method: The rate of addition of the organic phase to the aqueous phase can significantly impact encapsulation. A slower, more controlled addition rate under vigorous stirring generally yields higher efficiency.
Comparative Data on Encapsulation Efficiency:
Drug:Polymer Ratio (w/w) Stirring Speed (RPM) Encapsulation Efficiency (%) 1:5 500 65 ± 4.2 1:10 500 78 ± 3.1 1:10 1000 85 ± 2.5 | 1:15 | 1000 | 82 ± 3.8 |
-
2. Issue: Inconsistent or Large Particle Size (>200 nm)
-
Question: I am observing significant batch-to-batch variability in nanoparticle size, and the average diameter often exceeds the target of 200 nm. What should I do?
-
Answer: Controlling particle size is crucial for the in vivo performance of the nanoparticles.[1] Several factors can influence the final particle size:
-
Polymer Concentration: Higher polymer concentrations can lead to larger particles due to increased viscosity of the organic phase. Try reducing the polymer concentration while maintaining an optimal drug-to-polymer ratio.
-
Stirring Rate: The energy input during nanoparticle formation affects their size. Higher stirring speeds generally result in smaller, more uniform particles.
-
Stabilizer Concentration: The concentration of the stabilizer in the aqueous phase is critical to prevent particle aggregation.[2][3] Ensure the stabilizer concentration is optimal.
Effect of Formulation Parameters on Particle Size:
Polymer Concentration (mg/mL) Stirring Speed (RPM) Average Particle Size (nm) Polydispersity Index (PDI) 5 500 250 ± 25 0.45 5 1000 180 ± 15 0.22 2.5 1000 150 ± 10 0.15 | 2.5 | 1500 | 130 ± 8 | 0.12 |
-
3. Issue: Premature Drug Release in vitro
-
Question: My in vitro release studies show a rapid burst release of this compound within the first few hours, which is not ideal for sustained delivery. How can I achieve a more controlled release profile?
-
Answer: A significant initial burst release often indicates that a large portion of the drug is adsorbed to the nanoparticle surface rather than being encapsulated within the core.
-
Washing Steps: Implement a more rigorous washing protocol for the nanoparticles after formation to remove surface-adsorbed drug. Centrifugation and resuspension in fresh buffer for at least three cycles is recommended.
-
Polymer Composition: The choice of polymer significantly influences the drug release kinetics. Consider using a polymer with a higher glass transition temperature or a more hydrophobic nature to slow down drug diffusion.
-
Crosslinking: Covalent crosslinking of the polymer matrix can create a more stable nanoparticle structure and retard drug release.
-
Frequently Asked Questions (FAQs)
1. Formulation and Rationale
-
Question: Why was a nanoparticle-based formulation chosen for this compound?
-
Answer: this compound is a highly hydrophobic compound, which limits its solubility in aqueous solutions and, consequently, its bioavailability.[4][5][6][7] Nanoparticle encapsulation improves the apparent solubility of the drug, protects it from premature degradation, and can enhance its accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[1]
-
Question: What are the key components of the this compound nanoparticle formulation?
-
Answer: The formulation consists of three main components:
-
This compound: The active pharmaceutical ingredient (API).
-
Biodegradable Polymer: A biocompatible and biodegradable polymer that forms the core matrix of the nanoparticle.
-
Stabilizer: A surfactant or polymer that coats the surface of the nanoparticle to provide colloidal stability and prevent aggregation.[2]
-
2. Experimental Protocols
-
Question: Can you provide a detailed protocol for the synthesis of this compound nanoparticles?
-
Answer: Yes, the following is a standard protocol for the nanoprecipitation method:
-
Experimental Protocol: Nanoprecipitation of this compound Nanoparticles
-
Organic Phase Preparation: Dissolve 10 mg of this compound and 100 mg of the selected polymer in 5 mL of a suitable organic solvent (e.g., acetone or acetonitrile).
-
Aqueous Phase Preparation: Prepare 20 mL of an aqueous solution containing the stabilizer at the desired concentration (e.g., 1% w/v).
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under continuous high-speed stirring (e.g., 1000 RPM).
-
Solvent Evaporation: Continue stirring for 4-6 hours at room temperature to allow for the complete evaporation of the organic solvent.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and resuspend the pellet in deionized water. Repeat this washing step three times.
-
Storage: Store the final nanoparticle suspension at 4°C. For long-term storage, lyophilization is recommended.
-
-
-
Question: How is the encapsulation efficiency and drug loading calculated?
-
Answer: The encapsulation efficiency (EE) and drug loading (DL) are calculated using the following formulas:
-
Encapsulation Efficiency (%): ((Total Drug - Free Drug) / Total Drug) x 100
-
Drug Loading (%): ((Total Drug - Free Drug) / Nanoparticle Weight) x 100
To determine the amount of free drug, the supernatant from the first centrifugation step is analyzed using a validated analytical method, such as HPLC.
-
3. In Vitro and In Vivo Characterization
-
Question: What in vitro assays are recommended to evaluate the efficacy of the this compound nanoparticle formulation?
-
Answer: We recommend the following in vitro assays:
-
Cell Viability Assay: To assess the cytotoxicity of the nanoformulated this compound in relevant cancer cell lines.
-
Cellular Uptake Study: To quantify the internalization of the nanoparticles by cancer cells, often using a fluorescently labeled version of the nanoparticles.
-
Western Blot Analysis: To confirm that the encapsulated this compound retains its ability to inhibit the K-Ras signaling pathway post-release.
-
Visualizations
Caption: K-Ras signaling pathway with the inhibitory action of this compound.
Caption: Experimental workflow for this compound nanoparticle formulation.
Caption: Troubleshooting decision tree for formulation issues.
References
- 1. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Stability issues and approaches to stabilised nanoparticles based drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 5. longdom.org [longdom.org]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Validation & Comparative
Lynronne-1 vs. Conventional Antibiotics for MRSA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global public health. This guide provides a detailed comparison of a novel antimicrobial peptide, Lynronne-1, with conventional antibiotics used to treat MRSA infections. The information is compiled from preclinical data to assist researchers and drug development professionals in evaluating the potential of this new therapeutic agent.
Executive Summary
This compound, an antimicrobial peptide, demonstrates a distinct mechanism of action and rapid bactericidal activity against MRSA. Unlike conventional antibiotics that primarily target cell wall synthesis or protein synthesis, this compound disrupts the bacterial membrane, leading to rapid cell death. This fundamental difference in its mode of action may offer an advantage in combating resistance development.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and conventional antibiotics against MRSA. It is important to note that direct head-to-head studies comparing the Minimum Inhibitory Concentrations (MICs) of this compound and all conventional antibiotics against the same panel of MRSA strains are not yet available in the public domain. The data presented is a compilation from various studies.
Table 1: Minimum Inhibitory Concentration (MIC) against MRSA
| Antimicrobial Agent | MRSA Strain(s) | MIC Range (µg/mL) | Citation(s) |
| This compound | Various MDR strains | 8 - 32 | [1] |
| Vancomycin | Various clinical isolates | 0.5 - 2 | |
| Linezolid | Various clinical isolates | 1 - 4 | |
| Daptomycin | Various clinical isolates | 0.25 - 1 |
Table 2: Bactericidal Activity against MRSA (Time-Kill Assay)
| Antimicrobial Agent | MRSA Strain | Concentration | Time to >3-log10 reduction in CFU/mL | Citation(s) |
| This compound | USA300 | 3x MIC | < 10 minutes | [2] |
| Vancomycin | USA300 | 3x MIC | > 24 hours | [2] |
| Lynronne-1D (modified) | S. aureus | 3x MIC | < 50 minutes | [3] |
Mechanism of Action
This compound: This antimicrobial peptide exerts its effect through a rapid disruption of the bacterial cell membrane.[4] Its cationic nature is thought to facilitate interaction with the negatively charged components of the MRSA cell membrane, leading to pore formation and leakage of intracellular contents, ultimately causing cell death.
Conventional Antibiotics:
-
Vancomycin (a glycopeptide): Inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall. It binds to the D-Ala-D-Ala termini of the peptidoglycan precursors, preventing their incorporation into the growing cell wall.
-
Linezolid (an oxazolidinone): Inhibits protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.
-
Daptomycin (a lipopeptide): Disrupts the bacterial cell membrane function in a calcium-dependent manner, leading to ion leakage and cell death.
Mechanisms of Resistance
Conventional Antibiotics: The primary mechanism of resistance in MRSA to beta-lactam antibiotics (a class of conventional antibiotics) is the acquisition of the mecA gene. This gene encodes for a modified penicillin-binding protein (PBP2a) that has a low affinity for beta-lactams, allowing the bacteria to continue synthesizing its cell wall in the presence of these drugs. Resistance to other antibiotics like vancomycin and linezolid can arise through different mechanisms, such as alterations in the cell wall structure or mutations in the ribosomal RNA, respectively.
This compound: Due to its direct action on the bacterial membrane, a fundamental and conserved structure, it is hypothesized that the development of resistance to this compound may be less likely to occur compared to antibiotics with specific molecular targets. However, further long-term studies are required to confirm this.
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric for assessing antimicrobial efficacy.
-
Protocol: A modified broth microdilution method is often employed for antimicrobial peptides like this compound to account for their cationic nature and potential for non-specific binding.
-
A two-fold serial dilution of the antimicrobial agent is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).
-
An inoculum of the MRSA strain, adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL, is added to each well.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the agent at which no visible growth is observed.
-
2. Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Protocol:
-
MRSA cultures are grown to the logarithmic phase and then diluted to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in CAMHB.
-
The antimicrobial agent is added at a specified concentration (e.g., 1x, 2x, or 4x the MIC).
-
The cultures are incubated at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are removed, serially diluted, and plated on appropriate agar plates.
-
The plates are incubated, and the number of viable colonies is counted to determine the CFU/mL at each time point. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.[5]
-
3. Murine Skin Infection Model
In vivo models are crucial for evaluating the efficacy of a new antimicrobial agent in a living organism.
-
Protocol:
-
Mice (e.g., BALB/c or SKH1 hairless) are anesthetized.
-
A full-thickness excisional wound is created on the dorsum of the mouse.[6]
-
The wound is inoculated with a suspension of an MRSA strain (e.g., USA300).[7]
-
The antimicrobial agent (e.g., this compound formulated in a topical gel) or a vehicle control is applied to the wound at specified time points.
-
The wound size and bacterial load (determined by homogenizing the wound tissue and plating serial dilutions) are assessed at various days post-infection to evaluate the treatment's efficacy.[8]
-
Visualizations
Caption: MRSA resistance to beta-lactam antibiotics.
Caption: Proposed workflow of this compound's action.
Caption: Experimental workflow for in vivo testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Hybrid Antimicrobial Peptide Targeting Staphylococcus aureus and Displaying Anti-infective Activity in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New combination approaches to combat methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. :: Journal of Wound Management and Research [jwmr.org]
- 7. Microbiome-derived antimicrobial peptides offer therapeutic solutions for the treatment of Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jwmr.org [jwmr.org]
Comparative Analysis of Lynronne-1's Mechanism of Action
A Head-to-Head Evaluation Against Clinically Relevant Membrane-Disrupting AntimAntimicrobial Agents
This guide provides a comprehensive comparison of Lynronne-1, a novel antimicrobial peptide (AMP), with established membrane-disrupting antibiotics, Daptomycin and Polymyxin B. The following sections present a detailed analysis of their mechanisms of action, supported by comparative experimental data and detailed protocols for key validation assays.
Executive Summary
This compound is an antimicrobial peptide derived from the rumen microbiome with potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1][2][3] Its primary mechanism of action is the rapid disruption of bacterial cell membranes, a characteristic shared with other classes of membrane-active antibiotics.[4][5][6] This guide benchmarks the performance of this compound against Daptomycin, a cyclic lipopeptide antibiotic primarily used for Gram-positive infections, and Polymyxin B, a polypeptide antibiotic effective against Gram-negative bacteria.
Comparative Performance Data
The antimicrobial efficacy and cytotoxic profiles of this compound, Daptomycin, and Polymyxin B are summarized below. The data highlights this compound's broad-spectrum activity and favorable safety profile.
Table 1: Minimum Inhibitory Concentration (MIC) Against Key Pathogens
| Organism | This compound (µg/mL) | Daptomycin (µg/mL) | Polymyxin B (µg/mL) |
| Staphylococcus aureus (MRSA) | 8 - 32[1] | 0.5 - 2 | >128 |
| Pseudomonas aeruginosa | 4 - 512[5] | >128 | 0.5 - 4 |
| Acinetobacter baumannii | 4[3] | >128 | 0.5 - 2 |
| Escherichia coli | Not broadly reported | >128 | 0.5 - 4 |
| Enterococcus faecalis (VRE) | Not broadly reported | 1 - 4 | >128 |
Note: MIC values can vary depending on the specific strain and testing conditions.
Table 2: In Vitro Cytotoxicity Data
| Cell Line | This compound (IC50, µg/mL) | Daptomycin (Adverse Effects) | Polymyxin B (Adverse Effects) |
| Human Lung Fibroblasts (IMR90) | 94.23 ± 21.74[5] | Reversible myopathy with chronic use.[4] | Nephrotoxicity and neurotoxicity are significant side effects.[1] |
| Human Bronchial Epithelial (BEAS-2B) | 138.9 ± 34.18[5] | ||
| Human Umbilical Vein Endothelial (HUVEC) | Low cytotoxicity reported.[5] | ||
| Human Hepatocellular Carcinoma (HepG2) | Low cytotoxicity reported.[5] |
Mechanism of Action: A Comparative Overview
While all three agents target the bacterial membrane, their specific interactions and the resulting downstream effects differ.
This compound: This cationic peptide is believed to initially interact electrostatically with the negatively charged components of bacterial membranes. Structural studies reveal that this compound adopts an amphipathic α-helical conformation in the presence of bacterial lipids.[2][4][5] This structure facilitates its insertion into the lipid bilayer, leading to pore formation, membrane permeabilization, and subsequent leakage of intracellular contents, resulting in rapid cell death.[4][5][7]
Daptomycin: A cyclic lipopeptide, Daptomycin's action is calcium-dependent. It binds to the bacterial cell membrane, causing a rapid depolarization due to potassium efflux.[2][4] This disruption of the membrane potential inhibits DNA, RNA, and protein synthesis, leading to bacterial cell death.[2][4] Its activity is primarily directed against Gram-positive bacteria.
Polymyxin B: This antibiotic specifically targets the lipopolysaccharide (LPS) of the outer membrane of Gram-negative bacteria.[1][5] The binding to LPS disrupts both the outer and inner membranes, increasing their permeability and causing leakage of cellular contents.[1][5]
Signaling Pathway and Mechanistic Diagrams
The following diagrams illustrate the proposed mechanisms of action and a general workflow for their validation.
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for antimicrobial peptide validation.
Detailed Experimental Protocols
The following are standardized protocols for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
A two-fold serial dilution of the antimicrobial agent is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Positive (bacteria and broth, no antimicrobial) and negative (broth only) controls are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Time-Kill Kinetics Assay
Objective: To assess the rate at which an antimicrobial agent kills a bacterial population over time.
Methodology:
-
A bacterial culture in the logarithmic growth phase is diluted to a starting inoculum of approximately 1 x 10^6 CFU/mL in fresh broth.
-
The antimicrobial agent is added at a specified concentration (e.g., 2x, 4x, or 8x the MIC).
-
A control culture with no antimicrobial agent is run in parallel.
-
Cultures are incubated at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are removed, serially diluted, and plated on agar plates.
-
Plates are incubated for 18-24 hours, and the number of colonies is counted to determine the viable cell count (CFU/mL).
-
The results are plotted as log10 CFU/mL versus time.
Membrane Permeabilization Assay (Propidium Iodide Uptake)
Objective: To measure the extent of bacterial membrane damage by assessing the uptake of a fluorescent dye that is normally membrane-impermeable.
Methodology:
-
Bacterial cells are grown to mid-log phase, harvested by centrifugation, and washed with a suitable buffer (e.g., PBS).
-
The bacterial suspension is adjusted to a specific optical density.
-
The antimicrobial agent is added to the bacterial suspension.
-
Propidium iodide, a fluorescent dye that only enters cells with compromised membranes, is added to the suspension.
-
The fluorescence intensity is measured over time using a fluorometer. An increase in fluorescence indicates membrane permeabilization.
-
Controls with no antimicrobial agent and with a known membrane-disrupting agent are included.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of a compound on the viability of mammalian cells.
Methodology:
-
Mammalian cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cell culture medium is replaced with fresh medium containing various concentrations of the antimicrobial agent.
-
The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plate is incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 (the concentration that inhibits 50% of cell growth) is calculated.
This guide provides a foundational comparison of this compound with key antimicrobial agents, highlighting its potential as a broad-spectrum therapeutic with a distinct mechanism of action. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.
References
- 1. youtube.com [youtube.com]
- 2. Daptomycin - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Daptomycin - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]
- 5. Polymyxin - Wikipedia [en.wikipedia.org]
- 6. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
Comparative Stability Analysis: Lynronne-1 vs. Lynronne-1D
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the stability of two antimicrobial peptides, Lynronne-1 and its modified counterpart, Lynronne-1D. The data presented herein is intended to inform research and development decisions regarding the therapeutic potential of these compounds.
Introduction
This compound is a promising antimicrobial peptide (AMP) derived from the rumen microbiome, demonstrating significant efficacy against a range of pathogenic bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action involves the permeabilization and disruption of bacterial cell membranes.[1][3] However, the therapeutic application of this compound, particularly for systemic infections, is hampered by its poor stability and rapid degradation by proteases found in serum.[1]
To address this limitation, a modified version, Lynronne-1D, was developed. This analog incorporates D-isomers of amino acids at its N- and C-termini, a strategy designed to enhance resistance to proteolytic degradation.[4] This guide presents a comparative overview of the stability of this compound and Lynronne-1D based on available experimental data.
Data Presentation
The following tables summarize the key stability and activity parameters of this compound and Lynronne-1D.
Table 1: Comparative Stability of this compound and Lynronne-1D
| Parameter | This compound | Lynronne-1D | Reference |
| Stability in 25% Human Serum | |||
| % Remaining after 2 hours | 48% | Data not available | [1] |
| % Remaining after 6 hours | 15% | Data not available | [1] |
| Stability in Presence of Trypsin | Susceptible to degradation | 3-fold increased stability | [4] |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Organism | This compound | Lynronne-1D | Reference |
| Staphylococcus aureus (MRSA strains) | 8-32 µg/mL | 8 µg/mL | [2][4] |
| Gram-negative bacteria | - | >4-fold improved MICs | [4] |
Experimental Protocols
The data cited in this guide are based on the following experimental methodologies:
Serum Stability Assay
The stability of the peptides in serum is evaluated to mimic physiological conditions. A standardized protocol for this assay is as follows:
-
Peptide Incubation: The peptide is dissolved in a buffered solution containing a specified concentration of human or animal serum (e.g., 25%).[1][2]
-
Time-Course Sampling: The mixture is incubated at 37°C, and aliquots are collected at various time points (e.g., 0, 2, 6, 24 hours).[1][2]
-
Protein Precipitation: Proteins in the collected samples are precipitated to stop enzymatic degradation. This is often achieved by adding an organic solvent like acetonitrile or an acid such as trifluoroacetic acid (TFA).[2][5]
-
Quantification: The samples are centrifuged, and the supernatant containing the remaining peptide is analyzed. The concentration of the intact peptide is quantified using analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The percentage of the remaining peptide at each time point is calculated relative to the initial concentration at time zero.
Trypsin Degradation Assay
This assay assesses the peptide's susceptibility to a common serine protease, trypsin.
-
Reaction Setup: The peptide is incubated with a solution of trypsin in a suitable buffer (e.g., ammonium bicarbonate buffer, pH 7.8) at 37°C.[6][7]
-
Time-Course Analysis: Aliquots are taken at different time intervals and the reaction is stopped, typically by adding an acid like formic acid.[8]
-
Analysis: The amount of undigested peptide is quantified, usually by RP-HPLC, by measuring the decrease in the peak area corresponding to the intact peptide over time.
Visualization of Key Processes
Mechanism of Action: Membrane Permeabilization
The primary antimicrobial action of both this compound and Lynronne-1D is the disruption of the bacterial cell membrane. This process is initiated by the electrostatic attraction between the cationic peptide and the anionic components of the bacterial membrane, leading to pore formation and subsequent cell death.
Caption: Proposed mechanism of action for Lynronne peptides against bacterial cells.
Experimental Workflow: Serum Stability Assay
The following diagram illustrates the key steps in determining the stability of Lynronne peptides in a serum environment.
Caption: A generalized workflow for assessing the serum stability of antimicrobial peptides.
Conclusion
The modification of this compound to Lynronne-1D by substituting terminal L-amino acids with D-isomers has been shown to be an effective strategy for enhancing its stability against proteolytic degradation. While this compound shows promise, its rapid degradation in serum is a significant hurdle for systemic applications. Lynronne-1D, with its improved stability, retains and in some cases improves upon the antimicrobial activity of the parent peptide, making it a more viable candidate for further preclinical and clinical development. Further studies providing a direct quantitative comparison of the serum stability of this compound and Lynronne-1D would be highly valuable to the research community.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. repository.londonmet.ac.uk [repository.londonmet.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. 2.8. Stability Assays [bio-protocol.org]
- 6. goldbio.com [goldbio.com]
- 7. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.sg]
- 8. pubs.acs.org [pubs.acs.org]
Evaluating the Therapeutic Index of Lynronne-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic index of Lynronne-1, a novel antimicrobial peptide (AMP). Its performance is objectively compared with established antimicrobial agents, vancomycin and daptomycin, supported by experimental data. This document is intended to inform researchers, scientists, and drug development professionals on the potential of this compound as a therapeutic candidate.
Executive Summary
This compound, an antimicrobial peptide derived from the rumen microbiome, has demonstrated potent activity against multidrug-resistant Gram-positive and Gram-negative bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[1][2] A critical aspect of its drug development potential lies in its therapeutic index, a measure of its safety relative to its efficacy. This guide synthesizes available preclinical data to compare the therapeutic index of this compound with that of vancomycin, a standard-of-care antibiotic for MRSA infections, and daptomycin, another clinically relevant antimicrobial. The data indicates that this compound exhibits a favorable therapeutic index, with high potency against bacteria and comparatively low cytotoxicity to human cells.
Comparative Therapeutic Index Data
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is often calculated as the ratio of the toxic dose to the effective dose. A higher TI indicates a wider margin of safety. For in vitro studies, the TI can be estimated by comparing the 50% cytotoxic concentration (CC50 or IC50) against mammalian cells to the minimum inhibitory concentration (MIC) against bacteria.
The following table summarizes the available data for this compound and its comparators.
| Compound | Organism/Cell Line | Efficacy Metric (MIC in µg/mL) | Cytotoxicity Metric (IC50 in µg/mL) | Calculated Therapeutic Index (IC50/MIC) |
| This compound | S. aureus (MRSA USA300) | 8 - 32[1] | BEAS-2B: 138.9 IMR90: 94.2 | 4.3 - 17.4 (vs. BEAS-2B) 2.9 - 11.8 (vs. IMR90) |
| P. aeruginosa (PAO1) | 32 | BEAS-2B: 138.9 IMR90: 94.2 | 4.3 (vs. BEAS-2B) 2.9 (vs. IMR90) | |
| Vancomycin | S. aureus (MRSA USA300) | 1 - 2[3][4] | Tenocytes: 1,775 - 5,541 (at 60 min)[5] | 887.5 - 5541 |
| P. aeruginosa (PAO1) | >256[6] | Tenocytes: 1,775 - 5,541 (at 60 min)[5] | Not Applicable | |
| Daptomycin | S. aureus (MRSA USA300) | 0.5 - 1.0[7] | Not available | Not available |
| P. aeruginosa (PAO1) | Intrinsically resistant[8] | Not available | Not Applicable |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is determined using the broth microdilution method.
Protocol:
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB). The broth is incubated at 37°C until it reaches the log phase of growth. The bacterial suspension is then diluted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Antimicrobial Agents: The antimicrobial agents (this compound, vancomycin, daptomycin) are serially diluted in CAMHB in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control well (bacteria without antimicrobial) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Human cell lines (e.g., BEAS-2B, IMR90) are seeded into a 96-well plate at a density of 1 x 10^4 cells/well and incubated at 37°C in a 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound, vancomycin, daptomycin). A control group with untreated cells is also included.
-
Incubation: The plate is incubated for a further 24-48 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a designated solubilization solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Hemolysis Assay
This assay measures the ability of a compound to lyse red blood cells (erythrocytes), an indicator of membrane-disrupting activity and potential toxicity.
Protocol:
-
Preparation of Red Blood Cells (RBCs): Fresh human or bovine red blood cells are washed three times with phosphate-buffered saline (PBS) by centrifugation and resuspended in PBS to a final concentration of 2% (v/v).
-
Treatment: The test compounds are serially diluted in PBS in microcentrifuge tubes. The RBC suspension is added to each tube.
-
Controls: A positive control (RBCs treated with a lytic agent like Triton X-100 to achieve 100% hemolysis) and a negative control (RBCs in PBS only) are included.
-
Incubation: The tubes are incubated at 37°C for 1 hour with gentle agitation.
-
Centrifugation: The tubes are centrifuged to pellet the intact RBCs.
-
Measurement of Hemoglobin Release: The supernatant, containing released hemoglobin from lysed cells, is transferred to a 96-well plate. The absorbance of the supernatant is measured at 540 nm.
-
Calculation of Hemolysis: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
In Vivo Murine Wound Infection Model
This model is used to assess the efficacy of a topical antimicrobial agent in a living organism.
Protocol:
-
Animal Preparation: Mice (e.g., BALB/c) are anesthetized, and their dorsal hair is shaved. A superficial wound is created on the back of each mouse.
-
Infection: A suspension of the test organism (e.g., MRSA) is applied to the wound.
-
Treatment: After a set period to allow for infection establishment (e.g., 24 hours), a topical formulation of the test compound (e.g., this compound gel) is applied to the wound. A control group receives a placebo treatment.
-
Monitoring: The wounds are observed and measured daily. At the end of the study period, the mice are euthanized, and the wounded tissue is excised.
-
Bacterial Load Determination: The excised tissue is homogenized, and serial dilutions are plated on appropriate agar to determine the number of CFU per gram of tissue. A significant reduction in the bacterial load in the treated group compared to the control group indicates efficacy.
Visualizations
Mechanism of Action of this compound
This compound, like many antimicrobial peptides, is thought to exert its effect through direct interaction with and disruption of the bacterial cell membrane.
Caption: Mechanism of action of this compound via bacterial membrane disruption.
Experimental Workflow for Therapeutic Index Determination
The determination of the therapeutic index involves parallel in vitro assays to assess both efficacy and toxicity.
Caption: Workflow for in vitro determination of the Therapeutic Index.
Conceptual Relationship of the Therapeutic Index
The therapeutic index represents the relationship between the dose of a drug that causes a therapeutic effect and the dose that causes toxicity.
Caption: Conceptual diagram of the Therapeutic Index.
Conclusion
The available preclinical data suggests that this compound possesses a promising therapeutic index. Its potent antimicrobial activity against clinically relevant pathogens, coupled with lower cytotoxicity towards human cell lines compared to its effective concentrations, positions it as a viable candidate for further development. The in vivo data from a murine wound infection model further supports its potential therapeutic application.[1]
Direct comparisons with vancomycin and daptomycin are complex due to differing mechanisms of action and the specific data available. While vancomycin has a long history of clinical use, its efficacy against some resistant strains is waning, and it has a narrow therapeutic window requiring patient monitoring. Daptomycin is a potent agent but is not effective against P. aeruginosa. This compound's broad spectrum of activity and favorable initial safety profile warrant continued investigation and optimization for potential clinical use in an era of increasing antimicrobial resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular Basis of Selectivity and Activity for the Antimicrobial Peptide this compound Informs Rational Design of Peptide with Improved Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intermediate Vancomycin Susceptibility in a Community-associated MRSA Clone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Pharmacodynamics of Vancomycin against Methicillin-Susceptible and -Resistant Staphylococcus aureus: Considering the Variability in Observed Tissue Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Does Vancomycin Wrapping in Anterior Cruciate Ligament Reconstruction Affect Tenocyte Activity In Vitro? [mdpi.com]
- 6. Frontiers | Cathelicidin-Derived Synthetic Peptide Improves Therapeutic Potential of Vancomycin Against Pseudomonas aeruginosa [frontiersin.org]
- 7. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.okstate.edu [scholars.okstate.edu]
A Comparative Analysis of Lynronne-1 and Other Rumen-Derived Antimicrobial Peptides
Introduction
The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic agents. The rumen microbiome, a complex and competitive ecosystem, represents a largely untapped reservoir of unique bioactive compounds, including antimicrobial peptides (AMPs). These peptides are crucial components of the innate immune system and are gaining attention as potential alternatives to conventional antibiotics. Among the promising candidates identified from the bovine rumen microbiome are the Lynronne peptides.
This guide provides a comparative analysis of Lynronne-1 against other rumen-derived AMPs, including Lynronne-2, Lynronne-3, and P15s. It aims to offer an objective overview for researchers, scientists, and drug development professionals by presenting key performance data, outlining experimental methodologies, and visualizing mechanisms of action. Additionally, other significant bovine AMPs such as Bactenecin and Indolicidin are discussed to provide a broader context.
Overview of Rumen-Derived AMPs
Functional screening and computational analysis of the rumen metagenome have led to the discovery of several novel AMPs with therapeutic potential.[1]
-
This compound, -2, and -3: These peptides have been shown to be effective against a range of bacterial pathogens, most notably methicillin-resistant Staphylococcus aureus (MRSA).[1] Structurally, they adopt an α-helical conformation.[1][2] this compound, in particular, shows broad-spectrum activity against pathogens like MRSA and Acinetobacter baumannii.[2]
-
P15s: This is another AMP identified from the rumen microbiome, which has been assessed alongside the Lynronne peptides for its therapeutic potential against clinical strains of Pseudomonas aeruginosa.[1]
-
Other Bovine AMPs: For a wider perspective, it is useful to consider other AMPs found in cattle, such as Indolicidin , a cathelicidin peptide from bovine neutrophils, and Bactenecin 5 , a proline-rich AMP also found in neutrophils.[3][4] These peptides, while not sourced from the rumen microbiome directly, are important examples of bovine host defense peptides.
Comparative Performance Data
The efficacy and safety of an AMP are determined by its antimicrobial potency versus its toxicity to host cells. The following tables summarize key quantitative data for this compound and its counterparts.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of Rumen-Derived and other Bovine AMPs
| Peptide | Target Organism(s) | MIC Range (µg/mL) | Reference(s) |
| This compound | Methicillin-resistant S. aureus (MRSA) | 8 - 32 | [5] |
| P. aeruginosa (clinical strains) | 4 - 512 | [1] | |
| A. baumannii | 2 - 128 | [6] | |
| Lynronne-2 | P. aeruginosa (clinical strains) | 4 - 512 | [1] |
| A. baumannii | 2 - 128 | [6] | |
| Lynronne-3 | P. aeruginosa (clinical strains) | 4 - 512 | [1] |
| A. baumannii | 2 - 128 | [6] | |
| P15s | P. aeruginosa (clinical strains) | 4 - 512 | [1] |
| Lynronne-1D (modified) | S. aureus | 8 | [7] |
| Indolicidin | S. aureus | Not specified, bactericidal effect noted | [3] |
Table 2: Cytotoxicity and Hemolytic Activity
| Peptide | Cell Line / Target | Cytotoxicity Metric | Value (µg/mL) | Reference(s) |
| This compound | Human cell lines | GI₅₀ (Growth Inhibition 50%) | 45.9 | [8] |
| TGI (Total Growth Inhibition) | 67.1 | [8] | ||
| LC₅₀ (Lethal Concentration 50%) | 98.1 | [8] | ||
| Lynronne-1D (modified) | Mammalian blood cells | Hemolytic Activity | Non-cytotoxic | [7] |
| Lynronne AMPs | Mammalian cell lines | General Cytotoxicity | Minimal toxicity demonstrated | [1][6] |
Table 3: Bactericidal Kinetics and Stability
| Peptide | Target Organism | Key Finding | Timeframe | Reference(s) |
| This compound | P. aeruginosa PAO1 & LES431 | Rapid membrane permeabilization (49-96%) | 5 minutes | [1] |
| Lynronne-2 | P. aeruginosa PAO1 & LES431 | Rapid membrane permeabilization (49-96%) | 5 minutes | [1] |
| All Lynronne AMPs & P15s | P. aeruginosa | Complete bacterial kill at 3x MIC | 10 min - 4 hours | [1] |
| Lynronne-1D (modified) | S. aureus | ≥6 log reduction in viable cells | 30 minutes | [7] |
| This compound | N/A | Susceptible to peptidase degradation | N/A | [7] |
| Lynronne-1D (modified) | N/A | 3-fold increased stability against trypsin | N/A | [7] |
Mechanism of Action
The primary mode of action for Lynronne peptides involves the disruption of the bacterial cell membrane.[1][8] This non-specific mechanism is advantageous as it reduces the likelihood of bacteria developing resistance.[8]
-
Electrostatic Attraction: Cationic AMPs like this compound are initially attracted to the negatively charged components of bacterial membranes (e.g., lipoteichoic acid, cardiolipin, POPG).[8]
-
Membrane Insertion and Permeabilization: Upon binding, the peptide inserts into the lipid bilayer. This compound and Lynronne-3 exhibit high insertion ability, leading to membrane permeabilization and the formation of pores.[8]
-
Cytoplasmic Leakage and Cell Death: This disruption of membrane integrity causes leakage of essential ions and metabolites, ultimately leading to bacterial cell death.[1]
Caption: Proposed mechanism of action for the this compound antimicrobial peptide.
Experimental Protocols and Workflows
The characterization of AMPs involves a series of standardized in vitro assays to determine their efficacy, safety, and mechanism of action.
Caption: A typical workflow for the preclinical evaluation of antimicrobial peptides.
Antimicrobial Susceptibility Testing (Broth Microdilution MIC Assay)
This assay determines the minimum concentration of an AMP required to inhibit the visible growth of a microorganism.
-
Preparation: A two-fold serial dilution of the AMP is prepared in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Analysis: The MIC is recorded as the lowest AMP concentration at which no visible bacterial growth is observed. Positive and negative growth controls are included.
Membrane Permeabilization Assay (Propidium Iodide Uptake)
This assay measures the ability of an AMP to disrupt the bacterial cytoplasmic membrane.
-
Cell Preparation: Bacterial cells are grown to mid-log phase, harvested, washed, and resuspended in buffer (e.g., PBS).
-
Assay Setup: The bacterial suspension is incubated with the fluorescent dye Propidium Iodide (PI). PI can only enter cells with compromised membranes and fluoresces upon binding to DNA.
-
Treatment: The AMP is added to the suspension at a defined concentration (e.g., 4x MIC). A positive control (e.g., ethanol) and a negative control (untreated cells) are used.
-
Measurement: Fluorescence is monitored over time using a fluorometer. A rapid increase in fluorescence indicates membrane permeabilization.[1][8]
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the AMP on the viability of mammalian cells.
-
Cell Culture: Mammalian cells (e.g., HepG2, HEK293) are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the AMP and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan.
-
Analysis: The formazan crystals are solubilized, and the absorbance is read using a spectrophotometer. The results are used to calculate cell viability and determine the GI₅₀ or IC₅₀ value.
Lipid Monolayer Interaction Assay
This biophysical technique measures the interaction between peptides and specific lipids, mimicking the bacterial membrane.
-
Monolayer Formation: A lipid or lipid mixture (e.g., bacterial lipid extract, POPG) is spread at the air-water interface of a Langmuir trough to form a monolayer with a specific initial surface pressure.
-
Peptide Injection: The AMP is injected into the aqueous subphase beneath the lipid monolayer.
-
Measurement: The change in surface pressure (Δπ) is recorded over time. A significant increase in surface pressure indicates that the peptide is inserting into the lipid monolayer.[8]
Caption: Relationship between different classes of antimicrobial peptides from bovine sources.
Conclusion
This compound and other AMPs derived from the rumen microbiome exhibit potent antimicrobial activity against clinically significant pathogens, including multidrug-resistant strains. Their primary mechanism of action, membrane disruption, is a key advantage in the fight against antimicrobial resistance. The comparative data show that this compound has a promising therapeutic profile, characterized by broad-spectrum activity and relatively low cytotoxicity.[2][8]
However, challenges such as susceptibility to protease degradation remain a hurdle for systemic applications, as highlighted by the development of the more stable D-amino acid isoform, Lynronne-1D.[7] Future research should focus on optimizing the stability and delivery of these peptides while retaining their potent antimicrobial effects. The rumen continues to be a valuable resource for the discovery of novel AMPs that could become the next generation of therapeutics for infectious diseases.
References
- 1. Microbiome-derived antimicrobial peptides offer therapeutic solutions for the treatment of Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Basis of Selectivity and Activity for the Antimicrobial Peptide this compound Informs Rational Design of Peptide with Improved Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Antimicrobial Peptide, Bactenecin 5, Supports Cell-Mediated but Not Humoral Immunity in the Context of a Mycobacterial Antigen Vaccine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of the Anti-Biofilm Activity of Lynronne-1
A Guide for Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria and the complex nature of biofilm-associated infections necessitate the development of novel therapeutic agents. This guide provides a comparative analysis of the anti-biofilm activity of Lynronne-1, a promising antimicrobial peptide, against other alternatives, namely silver nanoparticles and cinnamaldehyde. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further research.
Data Presentation: Quantitative Comparison of Anti-Biofilm Activity
The following table summarizes the anti-biofilm efficacy of this compound, silver nanoparticles, and cinnamaldehyde against two clinically significant pathogens: Staphylococcus aureus (a Gram-positive bacterium) and Pseudomonas aeruginosa (a Gram-negative bacterium). It is important to note that the experimental conditions, including the specific bacterial strains, concentrations of the agents, and incubation times, may vary across different studies.
| Agent | Target Organism | Assay | Effective Concentration | Biofilm Reduction (%) | Citation(s) |
| This compound | Staphylococcus aureus (MRSA strains) | MIC | 8-32 µg/mL | - | [1] |
| Staphylococcus aureus (Bovine mastitis strains 184 and 186) | Biofilm Disruption | 1x MIC (128 µg/mL) | ~22% (average for Gram-positive strains) | [2] | |
| Pseudomonas aeruginosa (PAO1 and LES431) | Biofilm Inhibition | 3x MIC | No significant activity against established biofilms | [3] | |
| Pseudomonas aeruginosa | MIC | 4-64 µg/mL | - | [3][4] | |
| Silver Nanoparticles (AgNPs) | Staphylococcus aureus (MRSA and MSSA isolates) | Crystal Violet Assay | 2 µg/mL | 8.7% (mean reduction) | [5][6] |
| Staphylococcus aureus (MRSA) | Biofilm Disruption | 50 µg/mL (4x MIC) | >90% | [7] | |
| Pseudomonas aeruginosa | Biofilm Inhibition | 0.5-50 µg/mL | >80-90% | [8] | |
| Pseudomonas aeruginosa | Biofilm Inhibition | 400 µg/mL | 60-90% | [9][10][11] | |
| Cinnamaldehyde | Staphylococcus aureus (MRSA) | Biofilm Inhibition | 50-100 µM | Significant inhibition | [12] |
| Staphylococcus aureus | Biofilm Eradication | 1.25 mg/mL (MIC) | 61% (encapsulated in chitosan nanoparticles) | [13] | |
| Pseudomonas aeruginosa | Biofilm Inhibition | 0.05-0.2 mg/mL | Concentration-dependent reduction | [14] | |
| Pseudomonas aeruginosa | Biofilm Dispersion | - | ~90% (in combination with colistin or tobramycin) | [15][16][17] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Tryptic Soy Broth) and incubated overnight at 37°C. The bacterial suspension is then diluted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the test compound (e.g., this compound, silver nanoparticles, cinnamaldehyde) is prepared in a 96-well microtiter plate.
-
Inoculation and Incubation: An equal volume of the diluted bacterial suspension is added to each well containing the antimicrobial agent. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the agent at which no visible turbidity (bacterial growth) is observed.
Crystal Violet Biofilm Assay
This assay is used to quantify the total biomass of a biofilm.
Protocol:
-
Biofilm Formation: A standardized bacterial suspension is added to the wells of a 96-well microtiter plate and incubated at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: The planktonic (free-floating) bacteria are removed by gently washing the wells with phosphate-buffered saline (PBS).
-
Fixation: The remaining biofilm is fixed to the plate by adding methanol or by heat-fixing.
-
Staining: The biofilm is stained with a 0.1% crystal violet solution for 15-20 minutes at room temperature.
-
Washing: Excess stain is removed by washing the wells with water.
-
Solubilization: The crystal violet bound to the biofilm is solubilized by adding 30% acetic acid or ethanol to each well.
-
Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of 570-595 nm. The absorbance is directly proportional to the amount of biofilm.
Minimum Biofilm Eradication Concentration (MBEC) Assay
The MBEC is the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
Protocol:
-
Biofilm Formation: Biofilms are grown on the pegs of a specialized 96-peg lid by immersing the lid in a 96-well plate containing a bacterial culture and incubating for 24-48 hours.
-
Washing: The peg lid is rinsed with PBS to remove planktonic bacteria.
-
Exposure to Antimicrobial Agent: The peg lid with the attached biofilms is transferred to a new 96-well plate containing serial dilutions of the antimicrobial agent and incubated for a specified period (e.g., 24 hours).
-
Neutralization and Recovery: The peg lid is then transferred to a plate containing a neutralizer to inactivate the antimicrobial agent, followed by transfer to a recovery medium.
-
Sonication and Plating: The biofilms are dislodged from the pegs by sonication, and the resulting bacterial suspension is serially diluted and plated on agar plates to determine the number of viable bacteria.
-
Determination of MBEC: The MBEC is the lowest concentration of the antimicrobial agent that results in no bacterial growth on the agar plates.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for validating the anti-biofilm activity of a test compound.
Signaling Pathway: Quorum Sensing in Pseudomonas aeruginosa
The diagram below illustrates the hierarchical quorum sensing (QS) network in Pseudomonas aeruginosa, a key regulatory pathway for biofilm formation and virulence. Anti-biofilm agents can target various components of this pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-biofilm and anti-infection activities of this compound against major bovine mastitis pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microbiome-derived antimicrobial peptides offer therapeutic solutions for the treatment of Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Anti-Pseudomonas aeruginosa activity of natural antimicrobial peptides when used alone or in combination with antibiotics [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. Cytotoxic Activity and Antibiofilm Efficacy of Biosynthesized Silver Nanoparticles against Methicillin-Resistant Staphylococcus aureus Strains Colonizing Cell Phones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial and antibiofilm potential of silver nanoparticles against antibiotic-sensitive and multidrug-resistant Pseudomonas aeruginosa strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Pseudomonas aeruginosa Biofilm Formation Using Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Inhibition of Pseudomonas aeruginosa Biofilm Formation Using Silver Nanoparticles | Semantic Scholar [semanticscholar.org]
- 12. Cinnamaldehyde Inhibits MRSA Biofilm Formation and Reduces Cell Viability | American Society for Clinical Laboratory Science [clsjournal.ascls.org]
- 13. Antibiofilm Effect of Cinnamaldehyde-Chitosan Nanoparticles against the Biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitory Effects of Trans-Cinnamaldehyde Against Pseudomonas aeruginosa Biofilm Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Activity of Cinnamaldehyde on Quorum Sensing and Biofilm Susceptibility to Antibiotics in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Lynronne-1 and Pexiganan: Two Promising Antimicrobial Peptides
In the face of rising antimicrobial resistance, the scientific community is actively exploring novel therapeutic agents. Among these, antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action that may circumvent conventional resistance pathways. This guide provides a detailed, head-to-head comparison of two such AMPs: Lynronne-1, a novel peptide identified from the rumen microbiome, and pexiganan, a well-characterized synthetic analog of magainin. This objective analysis, supported by available experimental data, is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Membrane Disruption
Both this compound and pexiganan exert their antimicrobial effects primarily by disrupting the integrity of bacterial cell membranes. This mechanism is a hallmark of many cationic AMPs and is a key factor in their rapid and potent bactericidal activity.
This compound , a 13-residue peptide, is characterized by an amphipathic helical structure containing six cationic residues.[1] This structure allows it to selectively interact with the anionic lipids commonly found in bacterial membranes.[1] The proposed mechanism involves the peptide's insertion into the lipid bilayer, leading to membrane permeabilization and subsequent leakage of cellular contents, ultimately causing cell death.[2][3]
Pexiganan , a 22-amino-acid peptide, is also known to form an amphipathic helix upon binding to bacterial membranes.[4] Its mechanism of action is well-established and involves the formation of "toroidal pores."[4][5] In this model, the peptides insert into the membrane and induce the lipid monolayers to bend continuously through the pore, creating a channel that spans the membrane. This disruption leads to a rapid bactericidal effect.[4][6]
General mechanism of action for membrane-disrupting antimicrobial peptides.
Antimicrobial Spectrum and Potency
Both this compound and pexiganan exhibit broad-spectrum activity against a range of clinically relevant pathogens, including multidrug-resistant strains. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data. It is important to note that these values are compiled from different studies and direct, side-by-side comparisons may not be entirely equivalent due to variations in experimental conditions.
Table 1: Antimicrobial Activity of this compound against Various Pathogens
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | Multiple Strains | 8 - 32 | [2][7] |
| Pseudomonas aeruginosa | Multiple Strains | 4 - 64 | [3][7] |
| Acinetobacter baumannii | Multiple Strains | 2 - 128 | [1][8] |
| Bovine Mastitis Pathogens (Polymicrobial) | - | 128 | [9] |
Table 2: Antimicrobial Activity of Pexiganan against Various Pathogens
| Bacterial Species | Strain | MIC range (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus (including MRSA) | Clinical Isolates | 16 - 32 | 32 | [6][10] |
| Streptococcus spp. | Clinical Isolates | - | ≤ 32 | [6] |
| Pseudomonas aeruginosa | Clinical Isolates | - | ≤ 64 | [6][11] |
| Acinetobacter spp. | Clinical Isolates | - | ≤ 32 | [6] |
| Enterobacteriaceae | Clinical Isolates | - | ≤ 64 | [6] |
| Anaerobic Bacteria | Clinical Isolates | - | ≤ 64 | [11] |
| Helicobacter pylori | Clinical Isolates | 4 | - | [12] |
In Vivo Efficacy and Clinical Development
This compound has demonstrated therapeutic potential in preclinical in vivo models. It has been shown to reduce the bacterial load in a murine model of a MRSA-infected wound.[7] Furthermore, in a Galleria mellonella infection model, this compound showed efficacy against P. aeruginosa infections, with a 100% survival rate at a dose of 32 mg/kg.[3] A modified version with enhanced stability, Lynronne-1D, has also been developed, showing promise for treating systemic infections.[13]
Pexiganan has a more extensive clinical development history. It has undergone Phase III clinical trials as a topical cream for the treatment of mild diabetic foot ulcers.[14][15] While it did not initially receive FDA approval due to not demonstrating superiority over existing treatments, there is renewed interest in its development.[4] Pexiganan has also shown efficacy in an in vivo mouse model of H. pylori infection.[12]
Cytotoxicity and Resistance Development
A critical aspect of any antimicrobial is its selectivity for bacterial cells over host cells. Both this compound and pexiganan have been reported to have low cytotoxicity against mammalian cells at their therapeutic concentrations.[8][16]
The development of bacterial resistance to these peptides is considered to be less likely compared to conventional antibiotics due to their non-specific, membrane-disrupting mechanism of action.[17] Studies have shown that repeated exposure of bacteria to sub-inhibitory concentrations of pexiganan did not lead to the development of resistance.[6] Similarly, no decrease in activity was observed for this compound against P. aeruginosa after induction of resistance assays.[3]
Experimental Protocols
A standardized method for assessing the in vitro antimicrobial activity of these peptides is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated to reach the mid-logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 105 CFU/mL).
-
Peptide Preparation: The antimicrobial peptide is dissolved in a suitable solvent and serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the serially diluted peptide.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacterium.
Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
Both this compound and pexiganan are potent antimicrobial peptides with broad-spectrum activity and a rapid, membrane-disrupting mechanism of action.
-
This compound , a more recently discovered peptide, shows significant promise, particularly against challenging Gram-negative pathogens like P. aeruginosa and A. baumannii, and has demonstrated efficacy in preclinical in vivo models.[3][7] Its origin from the rumen microbiome highlights the potential of microbial ecosystems as a source of novel antimicrobials.
-
Pexiganan is a well-studied AMP with a substantial body of in vitro data against a vast array of clinical isolates and has progressed to late-stage clinical trials.[6][15] Its development for topical applications, such as in diabetic foot ulcers, underscores its potential for treating localized infections.[14]
References
- 1. Molecular Basis of Selectivity and Activity for the Antimicrobial Peptide this compound Informs Rational Design of Peptide with Improved Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microbiome-derived antimicrobial peptides offer therapeutic solutions for the treatment of Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, Membrane Orientation, Mechanism, and Function of Pexiganan – A Highly Potent Antimicrobial Peptide Designed From Magainin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pexiganan in Combination with Nisin to Control Polymicrobial Diabetic Foot Infections [mdpi.com]
- 6. In vitro antibacterial properties of pexiganan, an analog of magainin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Anti-biofilm and anti-infection activities of this compound against major bovine mastitis pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Spectrum of Pexiganan Activity When Tested against Pathogens from Diabetic Foot Infections and with Selected Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Antibacterial Properties of Pexiganan, an Analog of Magainin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. microbiologyresearch.org [microbiologyresearch.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. The Synthetic Antimicrobial Peptide Pexiganan and Its Nanoparticles (PNPs) Exhibit the Anti-Helicobacter pylori Activity in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is Pexiganan Acetate used for? [synapse.patsnap.com]
Lynronne-1 Demonstrates Superior Safety Profile with Low Hemolytic Activity
A comparative analysis of the antimicrobial peptide Lynronne-1 showcases its minimal hemolytic activity, positioning it as a promising therapeutic candidate with a significant safety advantage over other antimicrobial peptides. This guide provides an objective comparison of this compound's performance against its own variants and highlights its low toxicity towards mammalian red blood cells, supported by experimental data.
Researchers in the fields of drug discovery and development will find valuable insights into the safety profile of this compound, a novel antimicrobial peptide (AMP) identified from the bovine rumen microbiome.[1] Its potent antimicrobial activity against a broad spectrum of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), is well-documented.[1] Crucially, for systemic applications, an ideal AMP must exhibit high bacterial cell selectivity while minimizing damage to host cells.[1] This analysis confirms the low hemolytic activity of this compound, a key indicator of its low cytotoxicity against mammalian cells.
Comparative Hemolytic Activity
Experimental data reveals that this compound possesses remarkably low hemolytic activity. A study comparing this compound with its rationally designed variants demonstrated that wild-type this compound showed no hemolytic activity at concentrations up to 536 μg/mL.[1] This is a significant finding, as it indicates a high degree of selectivity for bacterial membranes over mammalian erythrocyte membranes.
In another study, the hemolytic activities of this compound, Lynronne-2, and Lynronne-3 were evaluated. The results showed that this compound exhibited minimal hemolysis, significantly lower than 50%, even at the highest concentrations tested. This further substantiates its favorable safety profile.
For the purpose of providing a broader context, the hemolytic activity of Melittin, a well-known cytolytic peptide from bee venom, is included in the comparison table. Melittin is often used as a positive control in hemolysis assays due to its potent membrane-disrupting capabilities. It exhibits 50% hemolysis of human red blood cells at a concentration of 2 μM and 100% at 7 μM.
| Compound | Maximum Concentration with No Hemolysis (μg/mL) | Estimated Hemolysis at ~250 μg/mL (%) | Notes |
| This compound | 536[1] | < 10% | Exhibits very low hemolytic activity, indicating high selectivity for bacterial cells. |
| This compound variant (R4L S8L) | 164[1] | Not available | Increased antimicrobial activity compared to wild-type, but also higher hemolytic activity. |
| This compound variant (V15T) | >1200[1] | Not available | Lower biological activity in general. |
| This compound variant (I10T V15T) | 970[1] | Not available | Lower biological activity in general. |
| Lynronne-2 | Not available | ~20% | Higher hemolytic activity compared to this compound at similar concentrations. |
| Lynronne-3 | Not available | < 10% | Similar low hemolytic activity to this compound. |
| Melittin | << 2 μM | > 50% | A potent hemolytic peptide, often used as a positive control. Data presented for comparative purposes. |
Mechanism of Selective Membrane Disruption
The low hemolytic activity of this compound is attributed to its selective mechanism of action. This compound is an amphipathic α-helical peptide that preferentially interacts with anionic lipids, which are abundant in bacterial cell membranes.[1] In contrast, mammalian cell membranes are primarily composed of zwitterionic phospholipids and cholesterol, making them less susceptible to disruption by this compound.[1] This selective binding and subsequent membrane permeabilization of bacterial cells is the basis for its potent antimicrobial effect and low host cell toxicity.
Caption: Mechanism of this compound's selective toxicity.
Experimental Protocol: Hemolysis Assay
The following is a detailed methodology for a standard hemolysis assay to determine the hemolytic activity of antimicrobial peptides like this compound.
1. Preparation of Red Blood Cells (RBCs):
-
Obtain fresh whole blood (e.g., human or bovine) containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 1,000 x g for 10 minutes at 4°C.
-
Aspirate and discard the supernatant (plasma) and buffy coat.
-
Wash the pelleted RBCs three times with sterile, cold phosphate-buffered saline (PBS) by resuspension and centrifugation.
-
After the final wash, resuspend the RBCs in PBS to a final concentration of 4% (v/v).
2. Assay Procedure:
-
Prepare serial dilutions of the test peptide (e.g., this compound) in PBS in a 96-well microtiter plate.
-
Add 100 µL of the 4% RBC suspension to each well containing 100 µL of the peptide solution.
-
For controls, add 100 µL of the 4% RBC suspension to wells containing:
-
Negative control (0% hemolysis): 100 µL of PBS.
-
Positive control (100% hemolysis): 100 µL of 1% Triton X-100.
-
-
Incubate the plate at 37°C for 1 hour with gentle shaking.
3. Measurement of Hemolysis:
-
After incubation, centrifuge the microtiter plate at 1,000 x g for 5 minutes to pellet the intact RBCs.
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a microplate reader. This wavelength corresponds to the absorbance of hemoglobin released from lysed RBCs.
4. Data Analysis:
-
Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Where:
-
Abs_sample is the absorbance of the sample well.
-
Abs_negative_control is the absorbance of the negative control well.
-
Abs_positive_control is the absorbance of the positive control well.
-
This standardized protocol allows for the reproducible and accurate assessment of the hemolytic potential of antimicrobial peptides, providing crucial data for preclinical safety evaluation.
The consistently low hemolytic activity of this compound, as demonstrated by multiple studies, underscores its potential as a safe and effective antimicrobial agent. Its selective action against bacterial pathogens while sparing host cells is a critical attribute for the development of new therapeutics to combat infectious diseases. Further in vivo studies are warranted to fully elucidate its therapeutic potential.
References
Safety Operating Guide
Personal protective equipment for handling Lynronne-1
This document provides crucial safety and logistical information for the handling and disposal of Lynronne-1, an antimicrobial peptide intended for research use only. The following procedural guidance is based on best practices for handling potentially hazardous chemicals in a laboratory setting, particularly in the absence of a specific Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals should always supplement this information with their institution's specific safety protocols.
I. Personal Protective Equipment (PPE)
The primary defense against exposure to any chemical substance is the correct and consistent use of Personal Protective Equipment. This compound is an antimicrobial peptide, and while its specific toxicity is not fully documented in publicly available sources, it is prudent to handle it with care to avoid potential skin, eye, or respiratory irritation.
Recommended PPE for Handling this compound
| PPE Category | Item | Specifications and Use |
| Eye and Face | Safety Glasses/Goggles | Must be worn at all times in the laboratory where this compound is handled. Goggles provide a better seal against splashes.[1][2][3] |
| Face Shield | Recommended when there is a significant risk of splashes, such as during bulk handling or reconstitution of the lyophilized powder.[1][4] | |
| Hand | Disposable Gloves | Nitrile gloves are recommended. Always inspect gloves for tears or punctures before use and change them frequently.[1][3][5] |
| Body | Laboratory Coat | A standard, long-sleeved lab coat should be worn and kept fully buttoned to protect skin and personal clothing.[1][2] |
| Respiratory | Dust Mask/Respirator | A dust mask or a fitted respirator should be used when handling the lyophilized powder to prevent inhalation.[2][3][4] |
| Foot | Closed-toe Shoes | Impervious, closed-toe shoes must be worn to protect against spills.[1] |
II. Experimental Protocols
Detailed methodologies are critical for safety and reproducibility. The following are general protocols for common procedures involving this compound.
A. Reconstitution of Lyophilized this compound
-
Preparation: Before opening the vial, bring the lyophilized this compound to room temperature. This minimizes the condensation of moisture, which can affect the stability of the peptide.
-
Personal Protective Equipment: Don all recommended PPE, including safety glasses, a lab coat, and nitrile gloves. If handling a significant amount of powder, a dust mask is advised.
-
Solvent Addition: Using a calibrated micropipette, add the appropriate volume of sterile, nuclease-free water or a recommended buffer to the vial. The specific volume will depend on the desired final concentration.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the peptide. Avoid vigorous shaking, which can cause denaturation.
-
Storage: Aliquot the reconstituted solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at the recommended temperature, typically -20°C or -80°C.
B. Handling of this compound Solutions
-
Containment: Always handle solutions of this compound in a designated area, away from general laboratory traffic. A chemical fume hood is recommended if there is a risk of aerosol formation.
-
Spill Management: In the event of a small spill, absorb the liquid with an inert material (e.g., absorbent pads or paper towels). Decontaminate the area with a suitable disinfectant, followed by a thorough cleaning with water. For larger spills, follow your institution's hazardous material spill response protocol.
-
Equipment: Use dedicated, properly labeled equipment (pipettes, tubes, etc.) for handling this compound to prevent cross-contamination.
III. Disposal Plan
Proper disposal of chemical waste is essential to ensure laboratory safety and environmental protection.
A. Waste Segregation and Collection
-
Solid Waste: Items contaminated with this compound, such as used gloves, pipette tips, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.[6]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain unless explicitly permitted by your institution's environmental health and safety office.[7][8] Incompatible wastes must be segregated to prevent reactions.[7]
B. Container Management
-
Ensure all waste containers are compatible with the chemical waste they contain.[6]
-
Keep waste containers securely closed except when adding waste.
-
Store waste containers in a designated, secondary containment area to prevent spills.[6]
C. Final Disposal
-
All hazardous waste must be disposed of through your institution's designated hazardous waste management program.[7] Follow all local, state, and federal regulations for the disposal of chemical waste.[6][9]
IV. Visual Workflows
To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling this compound.
Caption: Workflow for donning and doffing Personal Protective Equipment.
Caption: Step-by-step process for the safe disposal of this compound waste.
References
- 1. hazmatschool.com [hazmatschool.com]
- 2. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 3. falseguridad.com [falseguridad.com]
- 4. worksafe.nt.gov.au [worksafe.nt.gov.au]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. peptide.com [peptide.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
